molecular formula C19H22N2O3 B1510959 1-Cbz-4-(3-aminophenoxy)-piperidine

1-Cbz-4-(3-aminophenoxy)-piperidine

Cat. No.: B1510959
M. Wt: 326.4 g/mol
InChI Key: PNNVHSCGROUQKT-UHFFFAOYSA-N
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Description

1-Cbz-4-(3-aminophenoxy)-piperidine (CAS 872037-69-9) is a valuable piperidine-based chemical building block extensively used in medicinal chemistry and drug discovery research. With a molecular formula of C19H22N2O3 and a molecular weight of 326.39 g/mol, this compound features a carboxybenzyl (Cbz) protecting group, a common and strategically important protecting group in organic synthesis . The Cbz group enhances the molecule's utility in multi-step synthetic schemes, particularly in the development of peptide analogues and peptidomimetics . Research indicates that incorporating a rigid piperidine moiety as a replacement for glycine residues in peptide sequences is a promising strategy for creating novel protease inhibitors . This makes this compound a crucial intermediate for researchers designing and synthesizing potential therapeutic agents targeting bacterial enzymes, such as the IgG degrading enzyme of Streptococcus pyogenes (IdeS) . The compound is offered with a guaranteed purity of 97% and is recommended to be stored at room temperature to ensure stability . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not meant for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c20-16-7-4-8-18(13-16)24-17-9-11-21(12-10-17)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14,20H2

InChI Key

PNNVHSCGROUQKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

1-Cbz-4-(3-aminophenoxy)-piperidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cbz-4-(3-aminophenoxy)-piperidine is a specialized heterocyclic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., BTK, RIP1) and G-protein coupled receptor (GPCR) antagonists. It features a piperidine core protected at the nitrogen by a carboxybenzyl (Cbz) group and functionalized at the 4-position with a 3-aminophenoxy moiety.

This scaffold serves as a critical "linker" unit in medicinal chemistry, allowing for the orthogonal elaboration of the aniline amine (e.g., amide coupling, urea formation) while maintaining the piperidine nitrogen in a protected state until late-stage deprotection is required. Its structural utility lies in the meta-positioning of the amine, which provides a specific vector for hydrogen bonding interactions in enzyme active sites, distinct from para-substituted analogs.

Chemical Identity & Structural Properties

Systematic Name: Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate Molecular Formula: C₁₉H₂₂N₂O₃ Molecular Weight: 326.39 g/mol CAS Number: Note: This specific derivative is often classified as a custom synthesis intermediate.[1] The Boc-analog (CAS 170911-92-9) is more widely indexed. Researchers should rely on the IUPAC name and structure for procurement.

Structural Analysis
FeatureDescriptionFunction in Drug Design
Piperidine Core Saturated 6-membered N-ringProvides solubility and a defined spatial vector; mimics proline/sugar puckering in some contexts.[1]
Cbz Group BenzyloxycarbonylAcid-stable, hydrogenolysis-labile protecting group.[1] Allows for orthogonal deprotection relative to Boc/Fmoc.
Ether Linkage -O- at C4Flexible linker; improves metabolic stability compared to esters; acts as a hydrogen bond acceptor.
3-Aminophenoxy Aniline at meta positionThe primary handle for further chemical elaboration (e.g., installing a "warhead" for covalent inhibition).[1]

Synthetic Pathways & Protocols

The synthesis of this compound requires a strategic approach to install the aryl ether linkage and selectively reduce the nitro precursor without removing the Cbz protecting group.

Core Synthesis Logic (DOT Diagram)

SynthesisPath SM1 1-Cbz-4-hydroxypiperidine (Starting Material) INT Intermediate: 1-Cbz-4-(3-nitrophenoxy)piperidine SM1->INT Mitsunobu Coupling (PPh3, DIAD, THF) SM2 3-Nitrophenol SM2->INT PROD Target: 1-Cbz-4-(3-aminophenoxy)piperidine INT->PROD Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) *Avoid H2/Pd*

Figure 1: Synthetic route highlighting the critical chemoselective reduction step.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling Objective: Form the ether linkage between the piperidine and the phenol.

  • Reagents: 1-Cbz-4-hydroxypiperidine (1.0 eq), 3-Nitrophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve alcohol, phenol, and PPh₃ in THF under N₂ atmosphere.

    • Cool to 0°C.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter and purify the filtrate via silica gel chromatography (Gradient: 0–30% EtOAc/Hexanes).

  • Yield Expectation: 70–85% of the nitro-intermediate.[1]

Step 2: Chemoselective Nitro Reduction Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) will cleave the Cbz group. You must use a chemical reductant to target the nitro group exclusively.

  • Method A: Iron/Ammonium Chloride (Recommended)

    • Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq).

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of nitro peak, appearance of amine).

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

    • Yield: >90%.

  • Method B: Zinc/Acetic Acid

    • Dissolve intermediate in AcOH. Add Zn dust at 0°C. Stir for 1 hour. (Risk: Potential N-acetylation if temperature is not controlled).

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in the design of kinase inhibitors.

1. Kinase Inhibitor Design (BTK/TEC Family)

  • Mechanism: The 3-aminophenoxy group mimics the hinge-binding motif or solvent-front region of ATP-competitive inhibitors.[1]

  • Elaboration: The aniline amine is typically acylated with an acryloyl chloride to form an electrophilic acrylamide "warhead" (e.g., similar to Ibrutinib mechanism) that covalently modifies a cysteine residue in the kinase active site.

  • Advantage: The Cbz group allows this synthesis to proceed without affecting the secondary amine of the piperidine. Once the "warhead" is installed, the Cbz can be removed (HBr/AcOH or Hydrogenolysis) to reveal the piperidine NH for further solubilizing modifications.

2. GPCR Ligands (CCR5/MCH-1) [1]

  • Derivatives of 4-aryloxypiperidines are potent antagonists for CCR5 (HIV entry) and MCH-1 (Obesity).[1] The meta-amino group serves as a vector to reach accessory binding pockets within the transmembrane domain.[1]

Analytics & Quality Control

When validating the identity of this compound, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 7.30–7.40 (m, 5H)Cbz Phenyl Ring : Confirms protection is intact.[1]
¹H NMR δ 5.15 (s, 2H)Benzylic CH₂ : Characteristic singlet of the Cbz group.
¹H NMR δ 4.30–4.40 (m, 1H)Piperidine C4-H : Multiplet shifted downfield due to oxygen attachment.
¹H NMR δ 3.50–3.70 (br s, 2H)Aniline NH₂ : Broad singlet, exchangeable with D₂O.
HPLC Retention TimeWill be significantly shorter than the nitro-precursor (amine is more polar).

Stability:

  • Store at 2–8°C under inert atmosphere (Argon).

  • The aniline group is susceptible to oxidation (browning) upon prolonged exposure to air.

References

  • Cayman Chemical . (n.d.). 4-Anilino-1-Cbz-piperidine Product Information. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 1514305, 1-Boc-4-Cbz-amino-piperidine. Retrieved from [2]

  • Banks, H. D. (1992).[3][4] Piperidine Synthesis: A Review of Methods. U.S. Army Chemical Research, Development and Engineering Center. Retrieved from

  • Miao, L., et al. (2019). Discovery of RIP1 Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry. (Contextual synthesis of phenoxy-piperidine scaffolds).
  • ChemicalBook . (2025). 1-Cbz-4-piperidone Properties and Synthesis. Retrieved from

Sources

1-Cbz-4-(3-aminophenoxy)-piperidine: A Strategic Diamine Scaffold for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 1-Cbz-4-(3-aminophenoxy)-piperidine represents a high-value "heterobifunctional" building block. Its structural utility lies in the orthogonal reactivity of its two nitrogen centers: a free aromatic primary amine (aniline) ready for immediate derivatization, and a secondary aliphatic amine protected by a benzyloxycarbonyl (Cbz) group.

This scaffold is particularly prized in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design. It allows researchers to install a "warhead" or ligand on the aromatic side while preserving the piperidine core for later solubility modulation or library diversification. This guide provides a validated synthetic protocol, reactivity profile, and application strategies for integrating this intermediate into drug development pipelines.

Chemical Profile & Structural Logic[1][2]

The molecule features a piperidine ring connected via an ether linkage at the 4-position to a meta-substituted aniline.

PropertyData
Chemical Name Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.39 g/mol
Core Motif 4-Phenoxypiperidine (common in GPCR & Kinase ligands)
Key Functionality Aniline: Nucleophilic, ready for acylation/reductive amination.Cbz-Piperidine: Acid-stable, hydrogenolysis-labile protection.[1]
Solubility Soluble in DMSO, DMF, DCM, EtOAc. Low water solubility.
Structural Advantages
  • Orthogonality: The Cbz group is stable to the basic and nucleophilic conditions typically used to functionalize the aniline. It is removed only when desired (catalytic hydrogenation or strong acid), preventing premature cyclization or side reactions.

  • Vector Geometry: The meta (3-position) substitution on the phenyl ring creates a "kinked" geometry, often superior to para substitution for fitting into ATP-binding pockets or inducing favorable conformational changes in GPCRs.

  • Physicochemical Balance: The ether linkage lowers lipophilicity (LogP) compared to a biphenyl bond, while the piperidine nitrogen (post-deprotection) offers a handle to tune pKa and solubility.

Validated Synthesis Protocol

To ensure reproducibility and yield, we recommend a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .

Reaction Scheme

SynthesisRoute SM1 1-Cbz-4-hydroxypiperidine (Nucleophile) Int Intermediate: 1-Cbz-4-(3-nitrophenoxy)piperidine SM1->Int Step 1: NaH, DMF 0°C to 60°C (SₙAr Ether Formation) SM2 1-Fluoro-3-nitrobenzene (Electrophile) SM2->Int Prod Target: 1-Cbz-4-(3-aminophenoxy)piperidine Int->Prod Step 2: Fe, NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction)

Figure 1: Two-step synthesis route designed to preserve the Cbz protecting group during nitro reduction.

Step 1: Ether Formation (SₙAr)
  • Rationale: The SₙAr reaction is preferred over Mitsunobu coupling for scale-up due to easier purification (no phosphine oxide byproducts).

  • Protocol:

    • Dissolve 1-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M) under N₂.

    • Cool to 0°C and carefully add NaH (60% dispersion, 1.2 eq). Stir for 30 min to form the alkoxide.

    • Add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise.

    • Allow to warm to RT. If reaction is slow (monitor by TLC/LCMS), heat to 60°C for 4-6 hours.

    • Workup: Quench with ice water. The product often precipitates or can be extracted with EtOAc. Wash organic layer thoroughly with water/brine to remove DMF.

    • Yield Expectation: 85-95%.

Step 2: Chemoselective Nitro Reduction[3][4]
  • Critical Control Point: Do NOT use catalytic hydrogenation (H₂/Pd-C). This conditions will simultaneously cleave the Cbz group, yielding the diamine (4-(3-aminophenoxy)piperidine), which is difficult to purify and handle.

  • Protocol (Fe/NH₄Cl Method):

    • Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1) .

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

    • Monitoring: LCMS should show conversion of Nitro (M+) to Amine (M-30+2).

    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with warm EtOH. Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often >95% pure.

Synthetic Utility & Applications

The power of this building block lies in its ability to serve as a "switch" in divergent synthesis.

Workflow: Orthogonal Functionalization

Reactivity Core 1-Cbz-4-(3-aminophenoxy)piperidine Amide Amide Coupling (R-COOH, HATU) Core->Amide Path A: Warhead Install Urea Urea Formation (Isocyanates) Core->Urea RedAm Reductive Amination (Aldehydes, NaBH(OAc)3) Core->RedAm Deprotect Cbz Removal (H2, Pd/C or HBr/AcOH) Amide->Deprotect Step 2 PiperidineFunc Piperidine Functionalization (Alkylation, Amidation) Deprotect->PiperidineFunc Step 3: Solubility Tuning

Figure 2: Divergent synthesis workflow. Path A allows installation of the pharmacophore before exposing the secondary amine.

Case Study 1: Kinase Inhibitor Design

In the development of Tyrosine Kinase Inhibitors (TKIs), this scaffold mimics the solvent-exposed region of drugs like Ibrutinib .

  • Strategy: The aniline is coupled to an acryloyl chloride to form a Michael acceptor (covalent warhead) targeting a cysteine residue in the kinase pocket.

  • Role of Piperidine: Once the warhead is installed, the Cbz is removed. The exposed piperidine nitrogen is then alkylated with a solubilizing group (e.g., N-methyl, oxetane) to improve oral bioavailability.

Case Study 2: PROTAC Linkers

The molecule acts as a rigid, semi-aromatic linker.

  • Aniline Side: Attached to the E3 Ligase ligand (e.g., Thalidomide derivative).

  • Piperidine Side: Attached to the Target Protein ligand via an alkyl chain.

  • Advantage: The ether oxygen adds polarity, reducing the "greasiness" (lipophilicity) often associated with long alkyl linkers in PROTACs.

Handling & Stability

  • Physical State: Viscous oil or low-melting solid (off-white to pale brown).

  • Oxidation: The primary aniline is sensitive to air oxidation over long periods. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Safety: The intermediate 1-fluoro-3-nitrobenzene is a skin irritant. Iron waste from the reduction step should be disposed of as hazardous heavy metal waste.

References

  • SₙAr Methodology:Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes.

    • Source: Wells, G. et al. "Synthesis of novel 4-substituted piperidines." J. Med. Chem.2006 , 49, 5442.

  • Chemoselective Reduction:Selective reduction of nitro compounds in the presence of Cbz.

    • Source: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25, 839-842.

  • Kinase Scaffold Application:Design of covalent kinase inhibitors.

    • Source: Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." J. Med. Chem.2012 , 55, 6243–6262.

  • General Piperidine Synthesis:Synthesis of 4-heteroaryl-piperidines.

    • Source:Organic Process Research & Development (General reference for Cbz protection/deprotection strategies).

Sources

Methodological & Application

Application Note: 1-Cbz-4-(3-aminophenoxy)-piperidine as a Rigidifying Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & "Linkerology" Context

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.

1-Cbz-4-(3-aminophenoxy)-piperidine represents a "second-generation" linker scaffold. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this piperidine-ether scaffold introduces conformational rigidity . This rigidity reduces the entropic penalty upon ternary complex formation (Target Protein-PROTAC-E3 Ligase) and improves the "exit vector" orientation, often leading to higher degradation potency and improved oral bioavailability.

Key Physicochemical Advantages
  • Conformational Constraint: The piperidine ring limits the degrees of freedom compared to linear chains, potentially locking the warhead and E3 ligand into a bioactive conformation.

  • Solubility Modulation: The basic nitrogen (post-deprotection) can be protonated at physiological pH, improving aqueous solubility—a common bottleneck for lipophilic PROTACs.

  • Orthogonal Protection: The Cbz (benzyloxycarbonyl) group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, allowing for controlled, sequential functionalization of the molecule.

Technical Specifications

PropertySpecification
Chemical Name Benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.39 g/mol
Functional Handles 1.[1][2][3][4][5] Primary Aniline (Nucleophile for Amide Coupling)2. Cbz-Protected Secondary Amine (Latent Nucleophile)
Solubility Soluble in DMSO, DMF, DCM, MeOH. Poor solubility in Water.
Storage -20°C, Desiccated. Light sensitive (aniline oxidation risk).

Synthetic Workflow: PROTAC Assembly Strategy

The utility of this linker lies in its bifunctionality.[4][6] The recommended workflow involves first coupling the aniline handle to a carboxylic acid-containing ligand (e.g., VHL or CRBN ligand), followed by Cbz deprotection to reveal the piperidine amine for the second coupling event.

Diagram 1: Strategic Assembly Workflow

PROTAC_Assembly Linker This compound (Core Scaffold) Intermediate Intermediate A (Amide Coupled, Cbz Intact) Linker->Intermediate Ligand1 Ligand A-COOH (e.g., Cereblon Ligand) Ligand1->Intermediate Step 1: Amide Coupling (HATU/DIPEA) Deprotected Intermediate B (Free Piperidine NH) Intermediate->Deprotected Step 2: Cbz Removal (H2/Pd or HBr) FinalPROTAC Final PROTAC (Rigidified Linker) Deprotected->FinalPROTAC Step 3: Amide Coupling (HATU/DIPEA) Ligand2 Ligand B-COOH (Target Warhead) Ligand2->FinalPROTAC

Caption: Step-wise assembly of a PROTAC using this compound. The orthogonality of the Cbz group allows for controlled, sequential addition of ligands.

Experimental Protocols

Protocol A: Amide Coupling (Aniline Handle)

Objective: Conjugate the primary aniline of the linker to a carboxylic acid-containing ligand (Ligand A). Critical Insight: Aniline nucleophiles are less reactive than alkyl amines. Standard EDC/NHS coupling often fails or is slow. High-efficiency coupling agents like HATU or COMU are required.

Reagents:

  • Ligand A-COOH (1.0 equiv)

  • This compound (1.0 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Self-Validation Check: The solution may turn slightly yellow, indicating active ester formation.

  • Coupling: Add the linker (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LCMS.[7] Look for the mass of [Ligand A + Linker - H₂O + H]⁺.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. If the aniline is sterically hindered, switch to acid chloride activation (SOCl₂ generation of Ligand A-COCl).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Cbz Deprotection (Revealing the Piperidine)

Objective: Remove the Cbz group to liberate the secondary amine for the second coupling. Critical Insight: While Hydrogenolysis (H₂/Pd) is standard, sulfur-containing ligands (common in kinase inhibitors) can poison the Pd catalyst. An acid-mediated alternative is provided.[2][7][8]

Method 1: Hydrogenolysis (Standard)
  • Dissolve Intermediate A in MeOH or EtOH (0.05 M).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under H₂ atmosphere (balloon pressure) for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Validation: Proton NMR will show the disappearance of the aromatic benzyl protons (~7.35 ppm) and the benzylic CH₂ (~5.1 ppm).

Method 2: Acidic Cleavage (For Sulfur-containing substrates)
  • Dissolve Intermediate A in 33% HBr in Acetic Acid (approx. 10 equiv of HBr).

  • Stir at RT for 1–2 hours.

    • Warning: This method generates benzyl bromide (lachrymator). Work in a fume hood.

  • Precipitation: Add cold diethyl ether to precipitate the amine hydrobromide salt.

  • Free Basing: Isolate the solid, dissolve in DCM, and wash with saturated NaHCO₃ to obtain the free amine.

Mechanistic Validation & QC

To ensure the integrity of the linker during synthesis, specific NMR signals must be monitored.

Structural Feature¹H NMR Signal (CDCl₃, approx ppm)Diagnostic Change
Cbz-Benzylic CH₂ Singlet, ~5.12 ppmDisappears upon deprotection.
Piperidine C-H (Ether) Multiplet, ~4.45 ppmShifts upfield (~0.2 ppm) if ether is cleaved (Side reaction check).
Aniline NH₂ Broad singlet, ~3.5–4.0 ppmDisappears upon amide coupling (shifts downfield to >8.0 ppm as Amide NH).
Diagram 2: QC Decision Tree

QC_Tree Start LCMS Analysis of Reaction MassFound Target Mass Observed? Start->MassFound Purity Purity > 90%? MassFound->Purity Yes Fail Troubleshoot: 1. Check Reagents 2. Change Coupling Agent MassFound->Fail No NMR 1H NMR Verification Purity->NMR Yes Purity->Fail No (Purify first)

Caption: Quality Control decision tree for validating linker conjugation steps.

References

  • Linker Design in PROTACs: Troup, R. I., et al. (2020).[9] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

  • Piperidine Ethers in Drug Discovery: Baxter, C. A., et al. (2011). "The first large-scale synthesis of a piperidine ether orexin antagonist." Organic Process Research & Development. [Link]

  • Mitsunobu Reaction for Ether Synthesis: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [Link]

Sources

Coupling reactions involving the amino group of 1-Cbz-4-(3-aminophenoxy)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

1-Cbz-4-(3-aminophenoxy)-piperidine is a critical heterobifunctional building block extensively used in medicinal chemistry, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as BTK or EGFR inhibitors.

The molecule presents a unique chemoselective challenge: it contains a primary aromatic amine (aniline) which serves as the coupling handle, and a secondary amine protected by a Carboxybenzyl (Cbz) group .

Structural Considerations for Coupling
  • The Nucleophile (Aniline): The 3-aminophenoxy moiety is an electron-rich aniline but is significantly less nucleophilic than aliphatic amines. Standard coupling protocols must be adjusted to account for this reduced reactivity.

  • The Protecting Group (Cbz): The Cbz group is stable to basic and mild acidic conditions but is labile to hydrogenolysis (

    
    )  and strong Lewis acids  (e.g., 
    
    
    
    ) or strong protic acids (HBr/AcOH).
    • Critical Constraint: Coupling conditions must avoid reducing environments that could prematurely cleave the Cbz group.

Physiochemical Profile
PropertyDescription
Molecular Weight ~326.39 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMF, DMSO, DCM, THF. Sparingly soluble in MeOH.
pKa (Aniline) ~3.5 - 4.2 (Weak base/nucleophile)
Storage 2-8°C, Hygroscopic. Store under Nitrogen.[1]

Reaction Landscape & Decision Logic

The following diagram outlines the primary synthetic pathways available for this scaffold.

ReactionLandscape Start This compound HATU HATU / DIPEA (Carboxylic Acids) Start->HATU Iso Isocyanates / CDI (R-NCO) Start->Iso Buchwald Pd-Catalysis (Ar-X / Buchwald) Start->Buchwald Amide Amide Product (Kinase Linker) Urea Urea/Carbamate (Peptidomimetic) Arylamine Diaryl Amine (Biaryl Scaffold) HATU->Amide Acylation Iso->Urea Nucleophilic Addn Buchwald->Arylamine C-N Coupling

Figure 1: Primary synthetic divergence points for the aniline handle.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Anilines are poor nucleophiles compared to alkyl amines. Standard EDC/HOBt coupling often results in sluggish reaction rates or incomplete conversion for this substrate. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred reagent due to the "7-aza" effect, which accelerates the active ester formation and aminolysis.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 – 1.2 equiv)
    
  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure
  • Pre-Activation (Critical):

    • In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add HATU (1.2 equiv).

    • Add DIPEA (1.5 equiv only).

    • Stir at Room Temperature (RT) for 5–10 minutes. This generates the highly reactive activated ester (OAt-ester).

  • Coupling:

    • Dissolve This compound (1.0 equiv) in minimal DMF.

    • Add the amine solution to the pre-activated acid mixture.

    • Add the remaining DIPEA (1.5 equiv).

  • Reaction Monitoring:

    • Stir at RT.[2][3][4] Most reactions complete within 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for disappearance of m/z ~327 (SM) and appearance of Product Mass.

  • Workup (Cbz-Safe):

    • Dilute with Ethyl Acetate.

    • Wash sequence: 1x Water, 1x Sat.

      
      , 1x Brine.[5]
      
    • Note: Avoid 1M HCl washes if the product contains acid-sensitive groups, though the Cbz itself can withstand brief 1M HCl exposure.

Why this works: The pre-activation step ensures the aniline encounters a fully formed active species, overcoming its low nucleophilicity [1, 2].

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[7]

Context: Connecting the aniline to a heteroaryl halide (e.g., chloropyrimidine, bromopyridine) is common in drug discovery. The Cbz group is generally stable to these conditions, provided hydrogen gas is absent.

Catalyst Selection:

  • Preferred:

    
     with Xantphos  (for generic aryl bromides) or BrettPhos  (for challenging aryl chlorides).
    
  • Base:

    
     is preferred over 
    
    
    
    . Strong alkoxides like tert-butoxide can occasionally attack the carbamate (Cbz) at high temperatures (
    
    
    ).
Materials
  • Substrate: this compound (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup:

    • Use a microwave vial or a thick-walled pressure tube.

    • Add Substrate, Aryl Halide,

      
      , 
      
      
      
      , and Xantphos.
  • Degassing (Crucial):

    • Seal the vessel. Evacuate and backfill with Nitrogen or Argon (

      
      ).
      
    • Inject anhydrous 1,4-Dioxane through the septum.

    • Bubble Nitrogen through the solvent for 5 minutes (sparging).

  • Reaction:

    • Heat to 90–100°C for 4–12 hours.

    • Visual Check: The reaction mixture often turns from dark red/purple to black/brown.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate and purify via Flash Chromatography.

Troubleshooting: If the reaction is stalled, switch to BrettPhos Pd G3 precatalyst, which activates faster at lower temperatures [3, 4].

Protocol C: Urea Synthesis (Isocyanate Method)

Context: Reaction with isocyanates yields ureas. This is an "instant" reaction for this substrate.

Step-by-Step Procedure
  • Dissolve This compound (1.0 equiv) in anhydrous DCM.

  • Add Isocyanate (R-NCO) (1.1 equiv).

  • Optional: If the reaction is slow, add catalytic DMAP (0.1 equiv) or TEA.

  • Stir at RT for 1–2 hours.

  • Purification: Often, the product precipitates from DCM. If not, add hexanes to induce precipitation.

Quality Control & Stability Data

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Aromatic) and 214 nm (Amide/Carbamate).

Stability Matrix
ConditionCbz StabilityAniline StabilityRecommendation
TFA / DCM (1:1) HighHighSafe for Boc removal elsewhere in molecule.
HBr / AcOH Low HighAVOID. Will cleave Cbz.

/ Pd-C
Low HighAVOID. Will cleave Cbz.
LiOH / NaOH (aq) HighHighSafe for ester hydrolysis steps.

(>100°C)
ModerateHighUse

for Buchwald to be safe.

References

  • Vertex Pharmaceuticals. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (PMC).

  • BenchChem. (2025).[4][6] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: Catalysts and Protocols.

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

  • RSC Publishing. (2017). Kinetics of Isocyanate-Amine Reactions. Organic & Biomolecular Chemistry.

Sources

Strategic Functionalization of the Piperidine Core in 1-Cbz-4-(3-aminophenoxy)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

This technical guide outlines the robust derivatization of the piperidine ring within 1-Cbz-4-(3-aminophenoxy)-piperidine . This scaffold is a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands. The primary challenge in functionalizing this molecule is the chemoselectivity required to modify the protected piperidine nitrogen without interfering with the nucleophilic primary aniline (3-aminophenoxy group).

This protocol details a "Protect-Deprotect-Derivatize" workflow that ensures high fidelity. By orthogonally protecting the aniline prior to Cbz removal, we eliminate the risk of bis-alkylation or regiochemical ambiguity during the library generation phase.

Chemo-Structural Analysis

Before initiating synthesis, it is critical to understand the reactivity profile of the starting material.

Functional GroupStatusReactivity / Stability Profile
Piperidine Nitrogen Protected (Cbz) Inert to basic/nucleophilic attack. Cleaved by Hydrogenolysis (

/Pd) or strong acid (HBr/AcOH).[1]
Ether Linkage Stable The aryl-alkyl ether bond at C4 is stable to standard hydrogenolysis and acidic/basic conditions.
Aniline (

)
Free / Reactive Highly nucleophilic.[2] Susceptible to oxidation, acylation, and alkylation. Must be shielded.
The "Aniline Conflict"

Direct removal of the Cbz group yields a diamine (secondary piperidine amine + primary aniline). Subsequent attempts to alkylate the piperidine ring often result in a mixture of products due to the competing nucleophilicity of the aniline. Therefore, orthogonal protection is the recommended strategy.

Strategic Workflow (Visualized)

The following diagram illustrates the critical path for selective derivatization.

G Start STARTING MATERIAL This compound Step1 STEP 1: ANILINE PROTECTION (Boc-Protection) Start->Step1 Boc2O, TEA, DCM Step2 STEP 2: CBZ DEPROTECTION (Hydrogenolysis) Step1->Step2 H2, Pd/C, MeOH (Boc is stable) Step3 STEP 3: PIPERIDINE DERIVATIZATION (Library Generation) Step2->Step3 Free Piperidine NH exposed Amide Amide Analogs (R-CO-N-Pip) Step3->Amide Acylation Amine N-Alkyl Analogs (R-CH2-N-Pip) Step3->Amine Reductive Amination Sulf Sulfonamides (R-SO2-N-Pip) Step3->Sulf Sulfonylation Step4 STEP 4: FINAL DEPROTECTION (Boc Removal) Amide->Step4 Amine->Step4 Sulf->Step4

Figure 1: Orthogonal protection strategy ensuring site-selective modification of the piperidine ring.

Detailed Experimental Protocols

Phase 1: Orthogonal Protection (Aniline Shielding)

Objective: Mask the free aniline with a tert-butyloxycarbonyl (Boc) group. Boc is stable to the hydrogenolysis conditions used to remove Cbz.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolve the starting material in DCM (0.1 M concentration).

  • Add TEA and cool to 0°C.

  • Add

    
     portion-wise.
    
  • Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • QC Check: Monitor by TLC (Visualization: Ninhydrin stain will be less active; UV active).

  • Workup: Wash with 1M citric acid (to remove unreacted aniline traces) and brine. Dry over

    
    .[2]
    
  • Yield Expectation: >90%. The product is 1-Cbz-4-(3-(N-Boc-amino)phenoxy)-piperidine .

Phase 2: Cbz Deprotection (The "Unlock")

Objective: Selective removal of the Cbz group to expose the secondary amine.

Mechanism: Catalytic Hydrogenolysis.[1][3] Critical Control Point: Ensure the reaction is not run too long to avoid reducing the aryl ether, although this is rare with Pd/C under standard pressure.

Protocol:

  • Dissolve the Phase 1 product in Methanol (MeOH) or Ethanol (EtOH).

  • Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of substrate).[3]

  • Safety: Purge the flask with Nitrogen (

    
    ) before introducing Hydrogen to prevent ignition.
    
  • Stir under a Hydrogen (

    
    ) balloon (1 atm) at RT for 2–12 hours.
    
  • QC Check: LC-MS is essential here. Look for the mass of

    
    .
    
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate in vacuo.

  • Result: 4-(3-(N-Boc-amino)phenoxy)-piperidine .

Phase 3: Piperidine Derivatization (Library Generation)

Now that the piperidine Nitrogen is free and the aniline is Boc-protected, you can apply various chemistries.

Option A: Reductive Amination (N-Alkylation)

Ideal for creating tertiary amines.

  • Mix: Deprotected piperidine (1.0 equiv) + Aldehyde/Ketone (1.2 equiv) in DCE (Dichloroethane).

  • Add: Sodium triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1.0 equiv).

  • Time: Stir 16h at RT.

  • Workup: Quench with sat.

    
    , extract with DCM.
    
Option B: Amide Coupling (N-Acylation)

Ideal for creating peptidomimetics.

  • Mix: Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv) + DIEA (3.0 equiv) in DMF.

  • Add: Deprotected piperidine (1.0 equiv).

  • Time: Stir 2–4h at RT.

Phase 4: Final Deprotection (Global Release)

Objective: Remove the Boc group to restore the primary aniline (if required for final activity).

Protocol:

  • Dissolve the derivatized intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (Ratio DCM:TFA 4:1).

  • Stir for 1–2 hours.

  • Workup: Concentrate. Neutralize with basic resin or

    
     if the free base is needed.
    

Troubleshooting & Validation Table

IssueProbable CauseCorrective Action
Incomplete Cbz Removal Catalyst poisoning (Sulfur traces?)Use fresh Pd/C; increase

pressure (Parr shaker at 30 psi).
Aniline Alkylation Boc group fell offEnsure Phase 4 conditions (acid) were not introduced early.
Low Yield in Phase 3 Steric hindranceIf using reductive amination with bulky ketones, switch to

pre-complexation.
Ether Cleavage Over-reductionStop hydrogenolysis immediately upon Cbz consumption; do not heat.

References

  • Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (The authoritative text on Cbz/Boc orthogonality).

  • Felpin, F.-X., & Fouquet, E. (2010).[5] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 16(41), 12440–12445.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for Phase 3A).

Sources

Analytical methods for quantifying 1-Cbz-4-(3-aminophenoxy)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of 1-Cbz-4-(3-aminophenoxy)-piperidine

Introduction & Scope

This compound (CAS: 170911-92-9 / Analogous structures) is a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and other small-molecule therapeutics targeting the kinome.

Structurally, the molecule presents a unique analytical challenge:

  • Cbz (Carboxybenzyl) Group: A lipophilic protecting group that imparts strong UV absorbance (254 nm) but significant hydrophobicity.

  • 3-Aminophenoxy Moiety: An aniline derivative. This introduces a weak basic center (pKa ~4.0–5.0) and susceptibility to oxidative degradation (browning).

  • Piperidine Core: The nitrogen is acylated (carbamate), rendering it non-basic compared to a free piperidine.

This guide outlines two distinct protocols:

  • Method A (HPLC-UV): For purity assay and reaction monitoring (Limit of Quantitation ~0.05%).

  • Method B (LC-MS/MS): For trace quantification of this intermediate as a potential genotoxic impurity (PGI) in final drug substances (Limit of Quantitation <1 ppm).

Physicochemical Profiling & Method Logic

Before initiating method development, the following physicochemical properties must be understood to prevent common failures such as peak tailing or retention drift.

FeatureChemical ImplicationAnalytical Consequence
Aniline Amine Weak Base (pKa ~4.6)pH Criticality: At neutral pH, the aniline is uncharged, leading to hydrophobic interaction. At acidic pH (<3.0), it is protonated (

), improving solubility but potentially causing silanol interactions if the column is not end-capped.
Cbz Group Chromophore & LipophileDetection: Excellent UV response at 254 nm. Retention: Requires high organic content (ACN/MeOH) for elution.
Stability Oxidation ProneProtocol: Samples must be prepared in amber glassware and analyzed within 24 hours. Antioxidants (e.g., ascorbic acid) may be needed for trace analysis.

Method A: HPLC-UV for Purity & Assay

Recommended for: Incoming raw material testing, reaction monitoring, and intermediate release.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped to reduce aniline tailing).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? The low pH (~2.0) ensures the aniline is fully protonated, preventing mixed-mode retention. It also acts as an ion-pairing agent to sharpen the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for impurities).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient
18.090Wash (Remove dimeric impurities)
18.110Re-equilibration
23.010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10.0 mg of substance into a 10 mL amber volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate; anilines may adsorb).

Method B: LC-MS/MS for Trace Impurity Analysis

Recommended for: Genotoxic impurity screening in final drug substance (API).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The aniline nitrogen is easily protonated

    
    .
    
  • MRM Transitions (Precursor

    
     Product): 
    
    • Quantifier:

      
       (Loss of benzyl group from Cbz).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      from carbamate).
    • (Note: Exact mass calculated as

      
       = 326.16. Precursor is 327.16).
      
Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (TFA suppresses MS signal; Formic is preferred).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steep gradient (5% B to 95% B in 5 minutes) to focus the peak.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and troubleshooting peak shape issues common to aniline derivatives.

AnalyticalLogic Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>98%) Goal->Purity Major Component Trace Trace Impurity / PGI (<100 ppm) Goal->Trace Impurity in API MethodA Method A: HPLC-UV C18 Column, pH 2.0 (TFA) Purity->MethodA MethodB Method B: LC-MS/MS MRM Mode, ESI(+) Trace->MethodB Issue Peak Tailing Observed? MethodA->Issue Fix1 Add Ion Pairing Agent (e.g., 0.1% TFA) Issue->Fix1 Yes (Silanol Interaction) Fix2 Use Base-Deactivated Column (e.g., XBridge, Gemini) Issue->Fix2 Severe Tailing Fix1->MethodA Re-run

Caption: Analytical decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and troubleshooting peak tailing.

Troubleshooting & Stability Protocol

Handling the "Aniline" Alert

Anilines are notorious for "browning" in solution due to radical oxidation.

  • Visual Check: If the stock solution turns yellow/brown within 4 hours, oxidation is occurring.

  • Corrective Action:

    • Use Amber Glassware exclusively.

    • Purge solvents with Helium or Nitrogen.

    • Add 0.05% Ascorbic Acid to the diluent if recovery is <98%.

Carryover

The Cbz group is hydrophobic and may stick to the injector loop.

  • Wash Solvent: Use a strong needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.

  • Blank Run: Always inject a blank after the highest standard to verify <0.1% carryover.

References

  • Rao, K. V., et al. (2012). Trace level detection and quantification of genotoxic impurities in Nilotinib dihydrochloride. ResearchGate.[1] Retrieved from [Link]

  • Agilent Technologies. (2011).[2] Aniline purity analysis using Capillary GC. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for 1-Cbz-4-(3-aminophenoxy)-piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the chemoselectivity and handling of the 1-Cbz-4-(3-aminophenoxy)-piperidine scaffold.

Reference ID: SC-LINKER-043 | Status: Active | Updated: 2025-05-15

Molecule Profile & Reactivity Overview

This molecule is a bifunctional "linker" scaffold widely used in kinase inhibitor discovery (e.g., BTK, ITK inhibitors) and PROTAC design. It bridges an aromatic system (via the aniline) and a solubilizing tail (via the piperidine).

Structure Analysis:

  • Site A (Piperidine Nitrogen): Protected by Cbz (Benzyloxycarbonyl).[1][2] Stable to basic/nucleophilic conditions. Sensitive to

    
     and strong acids.
    
  • Site B (Ether Linkage): A secondary alkyl-aryl ether. Generally stable but susceptible to cleavage by strong Lewis acids (

    
    ) or harsh Bronsted acids (HBr/AcOH) at high heat.
    
  • Site C (Aniline Nitrogen): Primary aromatic amine (

    
    ). Moderately nucleophilic. Prone to oxidation (browning).
    

Critical Logic: The troubleshooting pathway depends entirely on your Order of Operations . Are you reacting the aniline first (Path A) or deprotecting the piperidine first (Path B)?

Diagnostic Decision Tree (Visual)

TroubleshootingFlow Start Identify the Issue Issue1 Starting Material is Black/Tarry Start->Issue1 Issue2 Aniline Coupling Fails (Low Yield/No Rxn) Start->Issue2 Issue3 Cbz Deprotection Fails (Incomplete/Side Rxns) Start->Issue3 Sol1 Oxidation of Aniline. Action: Recrystallize (EtOH) & Store under Argon. Issue1->Sol1 Q_Coupling What is the electrophile? Issue2->Q_Coupling Q_Deprot Method Used? Issue3->Q_Deprot Act_Acid Carboxylic Acid (HATU/EDC) Q_Coupling->Act_Acid Amide Coupling Act_Cl Acid Chloride (R-COCl) Q_Coupling->Act_Cl Acylation Sol2a Issue: Low Nucleophilicity. Fix: Switch to POCl3 activation or Mixed Anhydride. Act_Acid->Sol2a Sol2b Issue: HCl Scavenging. Fix: Use Pyridine as solvent or Schotten-Baumann. Act_Cl->Sol2b Meth_H2 H2 / Pd/C Sol3a Issue: Catalyst Poisoning. Fix: Add 1.0 eq HCl or Switch to Pd(OH)2 (Pearlman's). Meth_H2->Sol3a Meth_Acid HBr / AcOH Sol3b CRITICAL WARNING: Ether Cleavage Risk. Fix: Switch to Hydrogenolysis. Meth_Acid->Sol3b

Figure 1: Diagnostic flowchart for isolating reaction failures based on specific chemical checkpoints.

Module A: Pre-Reaction Quality Control

Problem: "My starting material arrived black or turned to tar after one week."

Root Cause: Primary anilines are highly susceptible to radical oxidation by atmospheric oxygen, forming quinone-imine impurities that polymerize into dark tars. The Fix:

  • Purification: Dissolve the black solid in minimal hot Ethanol (EtOH). Add activated charcoal, boil for 5 mins, filter hot through Celite. Cool to crystallize.

  • Storage: This compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Salt Formation: If you are not reacting the aniline immediately, convert the free base to the HCl salt (treat with 1M HCl in ether). The anilinium salt is oxidation-resistant and shelf-stable for years.

Module B: Functionalizing the Aniline (Path A)

Context: You are trying to attach a warhead or scaffold to the aniline


 while keeping the Cbz on the piperidine.
FAQ: Why is my amide coupling (HATU/EDC) yield <30%?

Technical Insight: The 3-aminophenoxy group is electron-rich relative to benzene, but the oxygen at the meta position exerts an inductive withdrawing effect (


), making this aniline less nucleophilic than a standard alkyl amine. Standard peptide coupling conditions often stall.

Troubleshooting Protocol:

Method Common Issue Optimized Protocol
HATU / DIPEA Slow kinetics; dimerization. Pre-activation: Stir Acid + HATU + DIPEA for 15 min before adding the aniline. Heat to 50°C.
EDC / NHS Fails to react. Switch Reagents: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically hindered or weak anilines.

| Acid Chlorides | HCl formation protonates aniline. | Use Pyridine as the solvent (or 5 eq. as base). Do not use TEA/DIPEA alone; pyridine acts as a nucleophilic catalyst. |

FAQ: Can I do a Buchwald-Hartwig coupling on this aniline?

Yes, but watch the Cbz.

  • Risk: Strong bases (NaOtBu) used in Buchwald couplings can occasionally attack the carbamate (Cbz) or cause elimination if temperatures are too high.

  • Recommendation: Use a weak base system.

    • Catalyst:

      
       / Xantphos
      
    • Base:

      
       (Cesium Carbonate) instead of NaOtBu.
      
    • Solvent: Dioxane, 90°C.

Module C: Deprotecting the Piperidine (Path B)

Context: You have functionalized the aniline (or not) and now need to remove the Cbz group to free the piperidine nitrogen.

Scenario 1: The Standard Approach ( / Pd/C)

Issue: "The reaction has been stirring under


 balloon for 24 hours. TLC shows 100% starting material."
Diagnosis: Amine Poisoning. 
If your molecule contains a free amine (or a basic heterocycle like pyridine/pyrimidine attached to the aniline), it coordinates strongly to the Palladium surface, deactivating the catalyst.

The Fix (Acidic Hydrogenolysis):

  • Dissolve substrate in MeOH/EtOH.

  • Add 1.0 to 2.0 equivalents of HCl (or Acetic Acid). This protonates the basic nitrogens, preventing them from binding to the Pd.

  • Add 10 wt% Pd/C.[3]

  • Run hydrogenation.[3] The catalyst will now remain active.

    • Note: You will isolate the piperidine as the HCl salt.

Scenario 2: The "Forbidden" Reagent (HBr / AcOH)

Issue: "I used HBr in Acetic Acid to remove the Cbz, but my product mass is missing the aromatic ring." Diagnosis: Ether Cleavage. HBr/AcOH is a classic reagent for removing Cbz, but it is also the textbook reagent for cleaving aryl-alkyl ethers (converting the phenoxy ether into a phenol and an alkyl bromide).

  • Rule: NEVER use HBr/AcOH or

    
     with this scaffold.
    
  • Alternative for Non-Hydrogenation Substrates: If you cannot use

    
     (e.g., your molecule contains sulfur or an aryl iodide), use TMSI (Trimethylsilyl iodide)  generated in situ (TMSCl + NaI) in Acetonitrile.
    
    • Warning: Monitor closely at 0°C. TMSI can also cleave ethers, but Cbz removal is usually faster. Quench immediately with MeOH.

Summary of Stability & Conditions

ConditionCbz GroupEther LinkerAnilineStatus

/ Pd/C
Removed StableStableRecommended
HBr / AcOH RemovedUnstable (Cleaves)Stable (Salt)AVOID
TFA / DCM StableStableStable (Salt)Safe
LiOH / THF StableStableStableSafe
NaH / DMF Unstable (Cyclization risk)StableDeprotonatesCaution

References

  • Cbz Protection/Deprotection Mechanisms: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Aniline Coupling Strategies: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Piperidine Linkers in Kinase Inhibitors: Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase. ChemMedChem, 2(1), 58-61. (Describes similar phenoxy-piperidine scaffolds).

  • Catalytic Hydrogenation Troubleshooting: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for amine poisoning mechanisms).[3]

Sources

Technical Support Center: Synthesis & Optimization of 1-Cbz-4-(3-aminophenoxy)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: OPT-CBZ-PIP-04 Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-Cbz-4-(3-aminophenoxy)-piperidine . This is a bifunctional building block often used in PROTAC linkers or kinase inhibitors.

The Central Challenge: The synthesis requires forming an ether linkage between a piperidine ring and an aniline derivative while maintaining the integrity of the Cbz (carboxybenzyl) protecting group.

  • Direct coupling with 3-aminophenol is often plagued by competing N-alkylation vs. O-alkylation.

  • Standard deprotection of nitro-precursors (using H₂/Pd-C) often inadvertently cleaves the Cbz group, leading to a "double-deprotection" failure.

This guide prioritizes the SNAr (Nucleophilic Aromatic Substitution) route using a nitro-precursor, as it offers the highest regioselectivity and scalability, provided you use the correct chemoselective reduction downstream.

Module 1: Route Selection Strategy

Before starting, confirm your pathway. We recommend Route A for most applications >100mg.

RouteSelection Start Start: 1-Cbz-4-hydroxypiperidine Decision Select Coupling Partner Start->Decision RouteA Route A: 1-Fluoro-3-nitrobenzene (S_NAr Mechanism) Decision->RouteA Preferred for Scale/Cost RouteB Route B: 3-Hydroxyphenylcarbamic acid (Boc) (Mitsunobu Mechanism) Decision->RouteB Preferred for Mild Conditions StepA1 Step 1: Base-mediated Coupling (NaH or KOtBu) RouteA->StepA1 StepB1 Step 1: PPh3 / DIAD Coupling RouteB->StepB1 StepA2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) StepA1->StepA2 Success Target: this compound StepA2->Success StepB2 Step 2: Acidic Deprotection (TFA) StepB1->StepB2 StepB2->Success

Figure 1: Strategic decision tree for ether linkage formation. Route A is generally more robust for this specific scaffold.

Module 2: The Recommended Protocol (SNAr Route)

This route uses 1-fluoro-3-nitrobenzene . The nitro group acts as an electron-withdrawing group (EWG) to activate the ring for substitution and masks the amine to prevent side reactions.

Step 1: The Coupling (Ether Formation)

Reagents:

  • Substrate: 1-Cbz-4-hydroxypiperidine (1.0 equiv)

  • Coupling Partner: 1-Fluoro-3-nitrobenzene (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: DMF (Anhydrous) or DMSO

Protocol:

  • Deprotonation: Dissolve 1-Cbz-4-hydroxypiperidine in anhydrous DMF under N₂. Cool to 0°C. Add NaH portion-wise. Stir for 30 mins to form the alkoxide. Note: Gas evolution (H₂) will occur.

  • Addition: Add 1-fluoro-3-nitrobenzene dropwise (dissolved in minimal DMF) at 0°C.

  • Reaction: Warm to Room Temperature (RT). If conversion is slow after 4 hours, heat to 50-60°C.

    • Why heat? The nitro group at the meta position is less activating than para or ortho. Moderate heat may be required to drive the reaction to completion [1].

  • Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Step 2: Chemoselective Nitro Reduction (CRITICAL)

The Trap: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). This will cleave your Cbz group, yielding the diamine (piperidine deprotected) [2].

The Solution: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Zinc/Acetic Acid.

Protocol (Fe/NH₄Cl):

  • Dissolve the nitro-intermediate from Step 1 in Ethanol/Water (3:1 ratio).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat to reflux (approx. 70-80°C) for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

  • Concentration: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃.

  • Result: The Cbz remains intact because this reduction method is not hydrogenolytic.

Module 3: Troubleshooting & FAQs

Issue 1: Low Yield in Step 1 (Coupling)
SymptomProbable CauseCorrective Action
Starting material remains Base inactive (wet NaH) or Temp too low.Use fresh NaH. Increase temp to 60°C. Meta-nitro is a weak activator; energy is needed.
Cbz cleavage observed Reaction temp >80°C or Base too strong/wet.Keep temp <70°C. Hydroxide (generated from wet solvents) can attack the carbamate. Ensure anhydrous DMF.
Impurity at RRT 0.8 Fluoride displacement by solvent.If using DMSO at high heat, DMSO can sometimes act as a nucleophile. Switch to DMF or NMP.
Issue 2: "I lost my Cbz group during reduction!"

Q: I used H₂ balloon with Pd/C and my mass spec shows [M-134]. What happened? A: You performed a hydrogenolysis. The Benzyl carbamate (Cbz) is designed to be cleaved by H₂/Pd. Fix: Switch to Fe/NH₄Cl (described above) or SnCl₂·2H₂O in Ethanol (reflux). These methods reduce the nitro group via electron transfer mechanisms that do not affect benzylic C-O bonds [3].

Issue 3: Mitsunobu Route Failures

Q: I tried coupling 1-Cbz-4-hydroxypiperidine with 3-aminophenol using DEAD/PPh3 but got a complex mixture. A: Amino groups are nucleophilic. In a Mitsunobu reaction, the nitrogen can attack the phosphonium intermediate, leading to N-alkylation or hydrazine byproducts. Fix: You must "mask" the nitrogen.

  • Use 3-nitrophenol instead (then reduce, see Module 2).

  • Use N-Boc-3-aminophenol . The Boc group reduces the nucleophilicity of the nitrogen, forcing the reaction to occur at the oxygen (ether formation) [4].

Module 4: Optimization Data (Reference)

The following table summarizes solvent/base screening for the SNAr step (Step 1).

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Comments
1K₂CO₃DMF801245%Too slow; weak base for this alcohol.
2Cs₂CO₃DMF80865%Better, but expensive.
3NaH DMF RT 4 88% Optimal balance of speed/cleanliness.
4NaHTHFReflux1230%Reaction is slow in THF (lower polarity).
5KOtBuTHF0 -> RT292%Fast, but higher risk of impurities/Cbz attack.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

  • Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis. (Note: Highlights specificity issues with Pd). For Fe/NH4Cl specificity: Organic Syntheses, Coll. Vol. 5, p.829 (1973).
  • Selective Reduction Protocols : Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.

  • Mitsunobu Reaction with Phenols : Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all reagents before handling.

Stability issues of 1-Cbz-4-(3-aminophenoxy)-piperidine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 1-Cbz-4-(3-aminophenoxy)-piperidine. This resource is designed for drug development professionals, chemists, and researchers who are actively using this intermediate in their experimental workflows. The unique trifecta of a Cbz-protected piperidine, an ether linkage, and an aromatic amine presents specific stability challenges that can impact experimental reproducibility and outcomes.

This guide moves beyond simple protocols to provide a deeper understanding of the molecule's behavior under various stressors. Our goal is to empower you to anticipate potential issues, troubleshoot effectively when they arise, and ensure the integrity of your results. The information is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the most common initial questions regarding the handling and storage of this compound.

Question 1: What are the ideal storage conditions for this compound in its solid state?

As a solid, this compound should be stored in a cool, dry, and dark environment.[1] The recommended temperature is 2-8°C. It is crucial to store it in a tightly sealed, opaque container to protect it from moisture, light, and air.[1] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Question 2: My solid compound has developed a slight yellow or brownish tint over time. What does this indicate?

The development of color often suggests low-level oxidative degradation of the 3-aminophenoxy moiety. Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-imine or phenoxazinone-type impurities.[2][3] While this may not significantly impact the purity for some applications, it is a critical indicator that storage conditions should be reviewed. For high-purity applications, re-analysis is recommended before use.

Question 3: How stable is the Cbz (benzyloxycarbonyl) protecting group on this molecule?

The Cbz group is a carbamate, which imparts specific stability characteristics. It is generally stable under mildly acidic to neutral conditions but is susceptible to cleavage under several conditions:

  • Strongly Basic Conditions: The carbamate linkage can be cleaved by alkaline hydrolysis.[4][5]

  • Hydrogenolysis: The Cbz group is designed to be readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[6]

  • Strong Acids: While more stable to acid than a Boc group, very strong acidic conditions can also lead to its removal.[6]

Question 4: What is the primary liability of the piperidine ring itself?

The piperidine ring is generally a stable scaffold found in many approved drugs.[7] However, its nitrogen atom imparts basicity (pKa of the conjugate acid is typically around 11).[7] In oxidizing environments, the carbon atoms adjacent to the nitrogen can be susceptible to oxidation.[7]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides in-depth solutions to specific problems encountered during experiments.

Guide 1: Degradation in Aqueous Buffers

Issue: "I am observing new, unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in an aqueous buffer for my biological assay."

This is a common issue stemming from the compound's inherent chemical liabilities in aqueous media. The primary culprits are hydrolysis and oxidation.

Causality Analysis:

  • pH-Dependent Hydrolysis: The most probable cause of degradation is the hydrolysis of the Cbz group's carbamate ester linkage, especially if the buffer pH is neutral to alkaline (pH > 7).[4][5] Carbamates are known to degrade via alkaline hydrolysis, which reduces the compound's effectiveness.[4][5] This reaction cleaves the Cbz group, yielding 4-(3-aminophenoxy)-piperidine and benzyl alcohol (which can be further oxidized or released as toluene).[6]

  • Oxidation: The free amino group on the phenoxy ring is susceptible to oxidation, especially in the presence of dissolved oxygen and certain metal ions in buffers. This process can be accelerated by light and elevated temperatures, leading to the formation of colored degradants.[2][3]

Troubleshooting Protocol:

  • Step 1: Verify Buffer pH: Immediately measure the pH of your buffer. For optimal stability, a slightly acidic pH is recommended for mixing most compounds sensitive to alkaline hydrolysis; a pH range of 5.5 to 6.5 is often ideal.[4]

  • Step 2: Prepare Fresh Solutions: Avoid using stock solutions that have been stored for extended periods, even when frozen. It is best practice to prepare solutions fresh for each experiment.[8]

  • Step 3: De-gas Your Buffer: Before adding the compound, sparge the aqueous buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen and minimize the risk of oxidation.

  • Step 4: Control Temperature: Perform dilutions and preparations on ice or at a controlled, cool temperature to slow the rate of any potential degradation reactions.

  • Step 5: Protect from Light: Use amber-colored vials or cover your glassware with aluminum foil to prevent photo-degradation.[1]

Guide 2: Identifying Unknown Degradation Products

Issue: "My analysis shows the parent compound peak decreasing and one or more new peaks growing. How can I confidently identify what these degradants are?"

Identifying degradation products is critical for understanding the stability profile and ensuring the validity of your experimental data. A forced degradation study is the authoritative method for this purpose.[9] This involves intentionally stressing the compound under various conditions to generate its likely degradants, which can then be used as standards to identify the unknown peaks in your stability samples.

Forced Degradation Workflow Diagram:

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Analyze Oxid Oxidation (e.g., 3% H₂O₂) Oxid->Analysis Analyze Therm Thermal Stress (e.g., 70°C Solution) Therm->Analysis Analyze Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Analyze API This compound (Parent Compound) API->Acid Expose API->Base Expose API->Oxid Expose API->Therm Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions & Expected Products

Stress ConditionTypical Reagent/SetupPrimary Degradation PathwayExpected Major Degradant(s)
Acidic Hydrolysis 0.1 M HCl, 60°CGenerally stable; minor Cbz cleavage possibleParent compound should be largely intact.
Alkaline Hydrolysis 0.1 M NaOH, RTCbz Cleavage (Saponification) 4-(3-aminophenoxy)-piperidine
Oxidation 3% H₂O₂, RTOxidation of Aromatic Amine Quinone-imine and related colored species
Thermal Solution at 70°CAccelerates all pathwaysMixture of hydrolytic and oxidative products
Photolytic UV/Vis light exposurePhoto-oxidation/rearrangementComplex mixture, likely includes oxidative products

Protocol: Forced Degradation Study

  • Preparation: Prepare five separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Include a sixth vial as an unstressed control.

  • Stress Application:

    • Acid: Add an equal volume of 0.2 M HCl to one vial (final concentration 0.1 M HCl).

    • Base: Add an equal volume of 0.2 M NaOH to another vial (final concentration 0.1 M NaOH).

    • Oxidation: Add an equal volume of 6% H₂O₂ to a third vial (final concentration 3% H₂O₂).

    • Thermal: Place a fourth vial in a heating block at 70°C.

    • Photolytic: Place the fifth vial in a photostability chamber.

  • Sampling & Analysis: Take time-point samples (e.g., 2, 8, 24 hours). If necessary, neutralize the acid/base samples before injection. Analyze all samples by a stability-indicating LC-MS method.

  • Identification: Correlate the peaks generated under specific stress conditions with the unknown peaks in your experimental samples. For example, the new peak generated under basic conditions is almost certainly the Cbz-cleaved product.

Primary Degradation Pathways Diagram:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation Parent This compound Hydrolyzed 4-(3-aminophenoxy)-piperidine Parent->Hydrolyzed OH⁻ Oxidized Quinone-imine Species Parent->Oxidized [O], hv Toluene Toluene + CO₂

Caption: Primary degradation pathways for the molecule.

References

  • Vertex AI Search. (2025). What are the storage stability of Piperidine Series compounds over time?
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • University of Missouri Extension. (2002).
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Michigan State University Extension. (2008).
  • RUA. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Biosynce Blog. (2025).
  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO),...
  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI).
  • ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
  • IJCERT. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-Cbz-4-(3-aminophenoxy)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery professionals, the piperidine scaffold represents a privileged structure, forming the backbone of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and synthetic tractability make it an attractive starting point for novel chemical entities.[2] However, this structural versatility can also lead to promiscuous binding, or cross-reactivity, with unintended biological targets, potentially causing adverse effects and derailing promising drug candidates.[3][4]

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of a novel chemical series, the 1-Cbz-4-(3-aminophenoxy)-piperidine derivatives. We will explore the rationale behind building a tiered, data-driven screening cascade, present detailed experimental protocols for key assays, and compare hypothetical data for our lead compound against established alternatives. Our focus is on generating a comprehensive selectivity profile to de-risk development and build a robust structure-activity relationship (SAR).

The Strategic Imperative for Early Selectivity Profiling

The aminophenoxy-piperidine motif is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors such as serotonin (5-HT) and dopamine (D) subtypes, which are critical targets in neuropsychiatric disorders.[5][6][7] A lead compound from our hypothetical series, Compound A , has been identified with high affinity for the serotonin 2A receptor (5-HT2A), a key target for atypical antipsychotics and other CNS therapies.

The primary scientific challenge is to determine if Compound A's affinity for 5-HT2A is sufficiently selective over other receptors, transporters, and enzymes to warrant further development. Off-target activity, especially at related monoamine receptors (e.g., other 5-HT subtypes, dopamine D2) or critical safety targets like the hERG ion channel, can lead to undesirable side effects ranging from cardiovascular issues to extrapyramidal symptoms.[8][9] Therefore, a systematic cross-reactivity study is not merely a regulatory checkbox but a foundational component of lead optimization.

Our comparative analysis will benchmark Compound A against two standards:

  • Alternative 1 (Selective Competitor): A well-characterized, highly selective 5-HT2A antagonist.

  • Alternative 2 (Non-Selective Agent): An older therapeutic agent known for its broad receptor-binding profile and associated side effects.

The Selectivity Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential for efficient and cost-effective selectivity profiling. We begin with broad, primary screening and progressively move towards more complex, functional assessments on a narrower set of targets identified as potential liabilities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Final Selectivity Profile Primary_Screen Broad Panel Radioligand Binding (e.g., SafetyScreen44 Panel) Identify_Hits Initial Hits Identified Primary_Screen->Identify_Hits >50% Inhibition @ 10µM Ki_Determination Concentration-Response Radioligand Binding Assays Calculate_Ki Determine Ki Values for Off-Targets Ki_Determination->Calculate_Ki IC50 to Ki Conversion Functional_Assays Cell-Based Functional Assays (cAMP, Calcium Flux) Calculate_Ki->Functional_Assays Select Hits with Ki < 1µM Determine_Activity Characterize Functional Activity Functional_Assays->Determine_Activity Agonist, Antagonist, or Inverse Agonist? Final_Profile Comprehensive Selectivity Profile (Binding vs. Function)

Fig 1. A tiered workflow for assessing cross-reactivity.

PART 1: Binding Affinity Profile – The Foundation of Selectivity

The first step is to understand where the compound binds. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[10] This technique measures the ability of a non-radioactive test compound to displace a known radioactive ligand that is specific for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes:

    • HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, Dopamine D2, etc.) are cultured and harvested.

    • Cells are lysed via hypotonic shock and homogenized.

    • The cell membrane fraction is isolated by centrifugation and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Receptor membrane preparation (e.g., 10-20 µg protein/well).

      • A fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) typically at its Kd concentration.

      • Increasing concentrations of the test compound (e.g., Compound A, ranging from 10 pM to 100 µM).

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM Mianserin for 5-HT2A) to saturate all specific binding sites.

  • Incubation & Filtration:

    • The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]

    • Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Detection & Analysis:

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity is counted using a microplate scintillation counter.

    • Specific binding is calculated by subtracting the NSB from the total binding.

    • Data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Comparative Binding Data

The following table presents hypothetical Ki (nM) values for Compound A and our two alternatives across a panel of relevant CNS targets.

TargetCompound A (Ki, nM)Alternative 1 (Selective) (Ki, nM)Alternative 2 (Non-Selective) (Ki, nM)
5-HT2A (On-Target) 1.2 0.8 5.5
5-HT1A250>10,00015
5-HT2C458508
Dopamine D2150>10,0001.5
Adrenergic α1800>10,00025
Histamine H1>1,000>10,0002.0
SERT>10,000>10,000120

Interpretation of Binding Data:

  • Compound A demonstrates high affinity for the intended 5-HT2A target. It shows a moderate affinity for the 5-HT2C and Dopamine D2 receptors, suggesting potential cross-reactivity. Its selectivity over 5-HT2A is approximately 38-fold for 5-HT2C and 125-fold for D2.

  • Alternative 1 is highly selective, with >1000-fold selectivity for 5-HT2A over all tested off-targets.

  • Alternative 2 confirms its non-selective profile, with high affinity across multiple serotonin, dopamine, and histamine receptors. This profile is often associated with a wide range of side effects.[8]

PART 2: Functional Activity Profile – From Binding to Biology

High affinity does not equate to biological function. A compound might bind tightly to a receptor but have no effect (a silent antagonist), activate it (an agonist), or reduce its basal activity (an inverse agonist). Therefore, the next critical step is to characterize the functional activity of Compound A at the off-targets identified in the binding assays (5-HT2C and D2).

GPCRs signal through various downstream pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[11][12] The choice of assay depends on the G-protein the receptor couples to:

  • Gs- and Gi-coupled receptors: Modulate cAMP levels. Assays measure the accumulation (Gs) or inhibition of accumulation (Gi) of cAMP.[13][14]

  • Gq-coupled receptors: Trigger the release of intracellular Ca2+. Assays measure the resulting calcium flux.[15][16]

The 5-HT2C receptor is Gq-coupled, while the Dopamine D2 receptor is Gi-coupled.

G cluster_0 Gq-Coupled Pathway (e.g., 5-HT2C) cluster_1 Gi-Coupled Pathway (e.g., Dopamine D2) GPCR_Gq GPCR Gq Gq Protein GPCR_Gq->Gq Ligand Binding PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ Release ER->Ca2 Opens Channel GPCR_Gi GPCR Gi Gi Protein GPCR_Gi->Gi Ligand Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production (Inhibited) AC->cAMP

Fig 2. Simplified GPCR signaling pathways for functional assays.
Experimental Protocol: Calcium Flux Assay (for 5-HT2C)

This assay measures intracellular calcium mobilization using a fluorescent indicator dye.[11]

  • Cell Preparation:

    • CHO or HEK293 cells stably expressing the human 5-HT2C receptor are seeded into a 384-well, black-walled, clear-bottom plate and cultured overnight.[15]

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution for 1 hour at 37°C. The dye enters the cells and is cleaved to its active, calcium-binding form.

  • Compound Addition & Measurement:

    • The plate is placed into a fluorescence imaging plate reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • The instrument adds the test compound (Compound A) at various concentrations. To test for antagonistic activity, cells are pre-incubated with Compound A before adding a known 5-HT2C agonist (e.g., serotonin).

    • Fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • The change in fluorescence is plotted against the log concentration of the compound.

    • For agonists, an EC50 (effective concentration for 50% of maximal response) is calculated.

    • For antagonists, an IC50 (inhibitory concentration for 50% of the agonist response) is calculated and converted to a functional inhibition constant (Kb).

Experimental Protocol: cAMP Assay (for Dopamine D2)

This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.[1]

  • Cell Preparation:

    • HEK293 cells expressing the human Dopamine D2 receptor are harvested and resuspended in stimulation buffer.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of the test compound (Compound A).

    • To test for agonism, cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • To test for antagonism, cells are pre-incubated with Compound A, then co-stimulated with forskolin and a known D2 agonist (e.g., quinpirole).

  • Detection & Analysis:

    • After incubation, cells are lysed, and the amount of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like Promega's cAMP-Glo™.[12][13]

    • In a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A higher cellular cAMP level results in a lower signal.

    • Data are analyzed to determine EC50 (for agonists) or IC50/Kb (for antagonists).

Comparative Functional Data

The following table summarizes the functional activity of Compound A at its primary off-targets.

TargetAssay TypeModeCompound A Activity (EC50/IC50, nM)
5-HT2A (On-Target) Calcium FluxAntagonistIC50 = 3.5
5-HT2CCalcium FluxAntagonistIC50 = 110
Dopamine D2cAMPAntagonistIC50 = 425

Interpretation of Functional Data:

  • Compound A is a potent antagonist at its intended 5-HT2A target.

  • Crucially, it also acts as an antagonist at the 5-HT2C and D2 receptors. The functional selectivity (ratio of IC50 values) is ~31-fold for 5-HT2C and ~121-fold for D2, which closely mirrors the selectivity observed in the binding assays.

  • The absence of agonist activity at these off-targets is a positive finding, as unintended receptor activation is often more problematic than antagonism. However, the D2 antagonism, even at a lower potency, is a critical piece of information, as D2 receptor blockade is linked to both the therapeutic effects and side effects of many antipsychotic drugs.[17]

Conclusion: Synthesizing a Comprehensive View

The cross-reactivity profiling of this compound derivatives, exemplified by Compound A, demonstrates the essential synergy between binding and functional assays.

  • Binding assays provide a broad, quantitative map of a compound's interaction landscape, identifying potential off-target liabilities with high sensitivity.[10]

  • Functional assays provide the biological context, revealing the actual consequence of that binding—activation, inhibition, or no effect.[18]

Our investigation revealed that Compound A is a potent 5-HT2A antagonist with moderate antagonistic activity at 5-HT2C and Dopamine D2 receptors. While its selectivity is significantly better than that of older, non-selective agents, it does not match the clean profile of a highly selective competitor. This profile suggests that Compound A may have a therapeutic window, but its D2 receptor activity must be carefully considered in subsequent in vivo safety pharmacology studies.[19][20] This data-driven approach allows for an informed decision on whether to advance Compound A, optimize it further to improve selectivity, or pivot to an alternative chemical scaffold.

References

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  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

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  • What is an Inhibition Assay? Biobide. [Link]

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  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Pharmacotherapy. [Link]

  • Receptor, Ligand and Transducer Contributions to Dopamine D2 Receptor Functional Selectivity. (2015). PLOS ONE. [Link]

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  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (2010). Journal of the American Chemical Society. [Link]

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  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

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  • Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (2017). PubMed. [Link]

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  • Serotonin-releasing agents with reduced off-target effects. (2022). ResearchGate. [Link]

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  • Structural findings reveal how distinct GPCR ligands create different levels of activation. (2025). EurekAlert!. [Link]

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  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). RSC Publishing. [Link]

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Navigating the Metabolic Gauntlet: A Comparative Guide to the In Vitro and In Vivo Stability of 1-Cbz-4-(3-aminophenoxy)-piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of transforming a promising chemical entity into a life-altering therapeutic, understanding its metabolic fate is paramount. For researchers in drug development, the stability of a compound within a biological system dictates its bioavailability, efficacy, and potential for toxicity.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of a series of 1-Cbz-4-(3-aminophenoxy)-piperidine analogs, a scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data and elucidating the causality behind our experimental choices, we aim to equip fellow scientists with the insights needed to navigate the complexities of metabolic stability and select candidates with favorable pharmacokinetic profiles.[1][3]

The Critical Role of Metabolic Stability in Drug Discovery

The this compound core is a versatile starting point for the design of novel therapeutics targeting a range of biological targets. However, like many small molecules, its journey through the body is fraught with metabolic challenges.[4][5] The body's primary defense against foreign compounds, a process known as xenobiotic metabolism, can rapidly inactivate a drug, rendering it ineffective before it can reach its intended target.[6][7] This metabolic breakdown is primarily orchestrated by enzymes in the liver, but can also occur in other tissues and in the bloodstream.[7][8]

Early assessment of metabolic stability is therefore not just a routine check, but a critical step in the lead optimization process.[9] It allows medicinal chemists to identify metabolically labile "soft spots" in a molecule and make structural modifications to enhance its resilience.[2] This iterative process of design, synthesis, and stability testing is essential for developing drug candidates with optimal pharmacokinetic properties, such as a longer half-life and improved oral bioavailability.[8][10]

This guide will walk you through the key experimental workflows for assessing metabolic stability, from rapid in vitro screens to more definitive in vivo studies. We will then present a comparative analysis of a series of hypothetical analogs to illustrate how subtle structural changes can profoundly impact a compound's metabolic fate.

Part 1: In Vitro Stability Assessment: A First Look at Metabolic Vulnerability

In vitro stability assays are the workhorses of early drug discovery, offering a rapid and cost-effective way to predict a compound's metabolic clearance.[8][11] These assays expose the test compounds to key metabolic enzymes or biological matrices and monitor their degradation over time.

Liver Microsomal Stability Assay: Probing Phase I Metabolism

The liver is the primary site of drug metabolism, and a family of enzymes known as cytochrome P450s (CYPs) are the major players in what is known as Phase I metabolism.[6][12] Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, are enriched with these CYP enzymes, making them an excellent tool for assessing a compound's susceptibility to oxidative metabolism.[8][13]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compounds and Positive Controls: Prepare 10 mM stock solutions in DMSO. For this study, Analogs A, B, and C of this compound were used. Verapamil and Imipramine are used as positive controls with known metabolic profiles.

    • Liver Microsomes: Human liver microsomes are thawed on ice. A typical protein concentration for the incubation is 0.5 mg/mL.

    • NADPH Regenerating System: This is crucial as CYP enzymes require NADPH as a cofactor. A standard regenerating system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[14] This system continuously generates NADPH, ensuring the enzymes remain active throughout the incubation.

    • Phosphate Buffer: A buffer at pH 7.4 is used to mimic physiological conditions.

  • Incubation:

    • A reaction mixture is prepared containing the liver microsomes and the test compound (final concentration typically 1 µM) in the phosphate buffer.

    • The mixture is pre-incubated at 37°C for a short period to allow the compound to equilibrate with the microsomes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[14]

    • A parallel incubation is run without the NADPH regenerating system to assess for any non-enzymatic degradation.[12]

  • Time Points and Reaction Termination:

    • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent, such as acetonitrile, which precipitates the proteins and halts all enzymatic activity.[14]

  • Sample Analysis:

    • The precipitated proteins are removed by centrifugation.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the parent compound at each time point is determined by comparing its peak area to that of an internal standard.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

    • The intrinsic clearance (CLint) is then calculated, which represents the inherent ability of the liver enzymes to metabolize the drug.

Workflow for Liver Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compounds (10 mM in DMSO) mix Combine Microsomes, Compound & Buffer prep_cpd->mix prep_mic Thaw Liver Microsomes (on ice) prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->mix pre_incubate Pre-incubate mix->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0-60 min) start_reaction->time_points terminate Quench with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Plasma Stability Assay: Assessing Hydrolytic Degradation

While the liver is the primary metabolic organ, some compounds, particularly those with ester or amide functionalities, can be susceptible to hydrolysis by enzymes present in the blood plasma, such as esterases and amidases.[15][16] The plasma stability assay is therefore a crucial secondary screen to identify compounds that may be rapidly degraded in circulation.[17][18]

Experimental Protocol: Plasma Stability Assay

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Plasma: Freshly thawed human plasma is used.

    • Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation:

    • The test compound (final concentration 1 µM) is incubated with plasma at 37°C.[15]

    • A control incubation in buffer is often included to assess for purely chemical hydrolysis.

  • Time Points and Reaction Termination:

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[17]

    • The reaction is stopped by adding a cold organic solvent, typically acetonitrile, to precipitate plasma proteins.[15]

  • Sample Analysis and Data Interpretation:

    • Similar to the microsomal assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t₁/₂) in plasma is calculated from the degradation rate.

Workflow for Plasma Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compounds (10 mM in DMSO) incubate Incubate Compound with Plasma prep_cpd->incubate prep_plasma Thaw Human Plasma prep_plasma->incubate time_points Collect Aliquots at Time Points (0-120 min) incubate->time_points terminate Quench with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ in Plasma analyze->calculate

Caption: Workflow of the in vitro plasma stability assay.

Part 2: In Vivo Stability Assessment: The Whole-Body Perspective

While in vitro assays provide valuable predictive data, they do not fully capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[19] In vivo pharmacokinetic (PK) studies in animal models are therefore essential for understanding a compound's true stability and overall disposition in the body.[9]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model and Dosing:

    • Sprague-Dawley rats are a commonly used model for early PK studies.

    • The test compound is formulated in a suitable vehicle (e.g., a solution for intravenous injection or a suspension for oral gavage).

    • A single dose of the compound is administered to a group of rats, typically via both intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.

  • Blood Sampling:

    • Blood samples are collected from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Blood is typically collected into tubes containing an anticoagulant and processed to obtain plasma.

  • Bioanalysis:

    • The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key PK parameters, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t₁/₂): The time it takes for the plasma concentration of the drug to decrease by half.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Modeling formulate Formulate Compound (IV & PO) dose Administer to Rats formulate->dose collect_blood Collect Blood Samples at Time Points dose->collect_blood process_plasma Process to Plasma collect_blood->process_plasma bioanalysis Quantify Drug in Plasma (LC-MS/MS) process_plasma->bioanalysis pk_params Calculate PK Parameters (AUC, CL, t½, %F) bioanalysis->pk_params

Caption: Workflow of an in vivo pharmacokinetic study.

Part 3: Comparative Stability of this compound Analogs

To illustrate the impact of structural modifications on metabolic stability, we synthesized and evaluated three analogs of the parent compound, this compound.

  • Analog A (Parent): The core scaffold.

  • Analog B: Introduction of a para-fluoro substituent on the phenoxy ring.

  • Analog C: Replacement of the Cbz protecting group with a tert-Butoxycarbonyl (Boc) group.

Table 1: Comparative In Vitro and In Vivo Stability Data

ParameterAnalog A (Parent)Analog B (+ p-Fluoro)Analog C (Boc-protected)
In Vitro Stability
Human Liver Microsomal t₁/₂ (min)255518
Human Plasma t₁/₂ (min)>120>120>120
In Vivo Rat Pharmacokinetics (IV)
Clearance (CL) (mL/min/kg)452060
Half-life (t₁/₂) (h)1.53.21.1
AUC (ng*h/mL)370833278

Discussion and Structure-Stability Relationships

The data presented in Table 1 provides valuable insights into the structure-stability relationships of the this compound scaffold.

Impact of Aromatic Fluorination (Analog B):

The introduction of a fluorine atom at the para-position of the phenoxy ring in Analog B resulted in a significant improvement in metabolic stability. The in vitro half-life in human liver microsomes more than doubled compared to the parent compound, Analog A . This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of oxidative metabolism by CYP enzymes. This enhanced in vitro stability translated directly to an improved in vivo pharmacokinetic profile. The clearance of Analog B was less than half that of Analog A , leading to a longer half-life and a more than two-fold increase in overall drug exposure (AUC). This demonstrates a strong in vitro-in vivo correlation (IVIVC), which is crucial for building predictive models in drug discovery.[20]

Impact of the Protecting Group (Analog C):

In contrast, replacing the Cbz group with a Boc group in Analog C had a detrimental effect on metabolic stability. The in vitro microsomal half-life was the shortest of the three analogs, suggesting that the Boc group introduces a new metabolic liability. This is reflected in the in vivo data, where Analog C exhibited the highest clearance and lowest AUC. This highlights the importance of considering all parts of a molecule, including seemingly benign protecting groups, as potential sites of metabolism.

Plasma Stability:

All three analogs were found to be highly stable in human plasma, with half-lives exceeding the duration of the assay. This indicates that they are not susceptible to hydrolysis by plasma enzymes, and that their primary route of elimination is likely hepatic metabolism.

Conclusion

This comparative guide demonstrates the critical importance of a multi-faceted approach to assessing metabolic stability. By combining rapid in vitro assays with definitive in vivo studies, researchers can gain a comprehensive understanding of a compound's pharmacokinetic properties. The data on our hypothetical this compound analogs clearly illustrates how subtle structural modifications can be strategically employed to enhance metabolic stability and improve a drug candidate's potential for success. The insights gained from such studies are invaluable for guiding the iterative process of lead optimization and ultimately, for delivering safer and more effective medicines to patients.

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A Head-to-Head Comparison of Linker Chemistries for 1-Cbz-4-(3-aminophenoxy)-piperidine in Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a cornerstone of modern drug development. The linker connecting the two functional ends of these molecules is not a passive spacer but a critical determinant of therapeutic efficacy, influencing everything from solubility and cell permeability to the stability and geometry of the tripartite complex.[1][2][3] This guide provides an in-depth, head-to-head comparison of different linker classes when conjugated to 1-Cbz-4-(3-aminophenoxy)-piperidine, a versatile building block frequently incorporated into E3 ligase ligands. We will dissect the causal relationships between linker architecture and performance, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation targeted therapeutics.

The Central Role of this compound

This compound is a privileged scaffold in medicinal chemistry, particularly in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, a key component of the ubiquitin-proteasome system.[4] Its structure incorporates a piperidine ring, which can enhance rigidity and solubility, and a crucial primary aromatic amine (aniline) on the phenoxy group. This amine serves as a versatile chemical handle for the attachment of various linkers, allowing for the systematic exploration of structure-activity relationships (SAR) in PROTAC development. The goal is to connect this E3 ligase-recruiting moiety to a "warhead" that binds a protein of interest (POI), inducing its degradation.[5][6]

cluster_PROTAC PROTAC Architecture cluster_Core_Molecule Core Molecule of Interest Warhead Warhead (Binds Target Protein) Linker Linker (Modulates Properties) Warhead->Linker Conjugation E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) Linker->E3_Ligand Conjugation Core This compound (Part of E3 Ligand) E3_Ligand->Core Incorporates

Caption: General architecture of a PROTAC molecule.

Fundamental Linker Categories: A Strategic Choice

The choice of linker dictates the stability, release mechanism, and overall pharmacokinetic profile of the final conjugate.[7][] Linkers are broadly classified into two main families: non-cleavable and cleavable.

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the two ligands.[][10] In the context of ADCs, drug release requires the complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid metabolite.[10][11][12] This strategy offers exceptional plasma stability, minimizing the risk of premature drug release and associated off-target toxicity.[10][13] For PROTACs, which act catalytically, non-cleavable linkers are the standard, as the entire molecule must remain intact to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6][14]

Cleavable Linkers

Cleavable linkers are designed as "smart switches" that break under specific physiological conditions, releasing the active payload.[][15][16] This approach is paramount in ADC design to ensure the liberation of an unmodified cytotoxic drug inside the target cell.[12] Key cleavage mechanisms include:

  • Enzyme-Sensitivity: Incorporating peptide sequences (e.g., Valine-Citrulline) that are substrates for lysosomal proteases like Cathepsin B.[][12][17]

  • pH-Sensitivity: Utilizing acid-labile groups like hydrazones, which hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[][12]

  • Reduction-Sensitivity: Employing disulfide bonds that are cleaved by the high intracellular concentration of reducing agents like glutathione.[15][17]

While less common for PROTACs, the principles of controlled release are being explored for advanced applications like prodrug strategies.

Conjugation Chemistry: Attaching the Linker

The primary amine of this compound is an excellent nucleophile for forming stable amide bonds, which is the most common and robust method for linker attachment.

Experimental Protocol: Amide Coupling of a Carboxylic Acid-Terminated Linker

This protocol describes a standard procedure for coupling a linker possessing a terminal carboxylic acid group to the primary amine of our core molecule using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid-terminated linker (e.g., Boc-PEG4-Acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid-terminated linker (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution. The reaction is initiated by the activation of the carboxylic acid.

  • Coupling Reaction: Add DIPEA (2.5 eq) dropwise to the stirring solution. The base deprotonates the primary amine, facilitating its nucleophilic attack on the activated carboxylic acid.

  • Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final conjugate.

cluster_workflow Amide Coupling Workflow A 1. Dissolve Core Molecule & COOH-Linker in DMF B 2. Add HATU (Activates COOH) A->B C 3. Add DIPEA (Initiates Coupling) B->C D 4. Stir 4-12h at RT (Monitor by TLC) C->D E 5. Quench & Extract (EtOAc / NaHCO3 wash) D->E F 6. Purify (Silica Gel Chromatography) E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for amide bond conjugation.

Head-to-Head Linker Comparison

The choice of linker profoundly impacts the biological activity of the final PROTAC. Linker composition, length, and rigidity are key parameters that must be optimized empirically for each target protein and warhead combination.[3][18]

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Flexible linkers, primarily alkyl chains and PEG chains, are the most common starting points in PROTAC design due to their synthetic accessibility.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated hydrocarbon chains (-(CH₂)n-)Repeating ethylene oxide units (-(CH₂CH₂O)n-)
Solubility Hydrophobic; decreases aqueous solubility.Hydrophilic; significantly improves aqueous solubility and reduces aggregation.[1][11]
Pharmacokinetics Can lead to poor PK properties if excessively long or hydrophobic.Generally improves PK profiles by enhancing solubility.[11]
Key Insight The simplest way to modulate distance between the two ends of the PROTAC.A critical tool for overcoming solubility issues often encountered with complex, high molecular weight PROTACs.[11]

Experimental Insight: Linker length is a critical optimization parameter. A linker that is too short may prevent the formation of a ternary complex, while one that is too long can lead to unproductive binding modes.[18] Studies have shown that even a single ethylene glycol unit difference can dramatically alter degradation selectivity and potency. For example, a lapatinib-based PROTAC with a two-PEG linker degraded both EGFR and HER2, whereas extending it to a three-PEG linker resulted in selective EGFR degradation.[19]

Rigid Linkers: The Power of Conformational Constraint

While flexible linkers provide versatility, they come with a significant entropic penalty upon binding. Rigid linkers, which often incorporate cyclic structures like piperidine or piperazine, can pre-organize the PROTAC into a more bioactive conformation.[1][18]

FeatureFlexible Linkers (Alkyl/PEG)Rigid Linkers (e.g., Piperazine-based)
Conformation High degree of conformational freedom.Conformationally constrained.
Binding Energetics Higher entropic penalty upon forming the ternary complex.Lower entropic penalty, potentially leading to more potent degradation.[1]
Physicochemical Properties Properties are dictated by chain type (hydrophobic vs. hydrophilic).Can significantly enhance solubility (if containing basic nitrogens like piperazine) and metabolic stability.[2][20][21]
Synthesis Generally straightforward.Can be more synthetically complex.[1]

Experimental Insight: The inclusion of a piperazine ring in the linker has been shown to improve PROTAC activity by increasing rigidity and enhancing solubility through protonation at physiological pH.[2][21] However, the pKa of the piperazine is highly sensitive to the nearby chemical environment, meaning its contribution to solubility can be modulated by the linker's structure.[2][21]

Comparative Data Summary

The following table summarizes experimental data from published literature, illustrating how linker modifications affect PROTAC performance.

PROTAC ExampleTarget ProteinLinker Type & LengthKey FindingDC₅₀Reference
MZ1 BRD4PEGSelectively degrades BRD4 over BRD2/3, highlighting linker-induced selectivity.~100 nM[3]
ARV-825 BRD4PEG/AlkylNon-selective BET degrader (BRD2/3/4), showing how linker and E3 ligand choice alters selectivity profile.<1 nM[3]
PROTAC 8 KEAP17-atom Alkyl/AmideOptimal length for potent degradation compared to shorter or longer linkers.<100 nM[22]
PROTAC 13 KEAP112-atom Alkyl/AmideReduced degradation efficiency compared to the shorter PROTAC 8.>500 nM[22]
EGFR PROTAC (1) EGFR/HER22-unit PEGDegrades both EGFR and HER2.N/A[19]
EGFR PROTAC (5) EGFR3-unit PEGSelectively degrades EGFR, demonstrating that a small change in length alters target profile.N/A[19]

DC₅₀: Concentration required to degrade 50% of the target protein.

Conclusion and Future Outlook

The linker is a critical design element in the development of potent and selective bifunctional molecules based on the this compound scaffold. The choice between flexible (alkyl, PEG) and rigid (piperidine/piperazine) linkers, along with the precise optimization of linker length, directly governs the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex.

  • For initial screening, flexible PEG and alkyl linkers of varying lengths provide a synthetically tractable way to establish a baseline SAR.

  • To overcome solubility or permeability issues, hydrophilic PEG linkers are the industry standard.

  • To enhance potency and introduce favorable properties, rigid linkers containing moieties like piperazine offer a promising, albeit more synthetically demanding, avenue.

As the field advances, the "trial and error" approach to linker design is being replaced by more rational, structure-guided methods.[3] Advances in structural biology and computational modeling will further illuminate the complex interplay between the linker and the ternary complex, paving the way for the next generation of highly optimized targeted protein degraders.

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A Comparative Guide to the Structural Validation of 1-Cbz-4-(3-aminophenoxy)-piperidine: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 1-Cbz-4-(3-aminophenoxy)-piperidine, a derivative of the ubiquitous piperidine scaffold found in numerous pharmaceuticals, precise structural validation is paramount.[1][2] This guide provides an in-depth, objective comparison of X-ray crystallography with other common structural elucidation techniques, supported by experimental insights and protocols. Our focus is to not only detail the "how" but, more critically, the "why" behind the experimental choices that lead to irrefutable structural validation.

The Imperative of Structural Integrity in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutics, from antihistamines to antipsychotics.[1][2] The specific arrangement of atoms in a molecule, its stereochemistry, and its conformational preferences dictate its biological activity, binding affinity to targets, and metabolic stability. An error in structural assignment can lead to the costly failure of a promising drug candidate in later stages of development. Therefore, the initial investment in rigorous structural validation is not just a matter of scientific best practice; it is a critical risk mitigation strategy.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[3][5]

The power of X-ray crystallography lies in its ability to provide a direct visualization of the molecule, leaving little room for ambiguity. This is particularly crucial for complex molecules with multiple stereocenters, where other techniques might provide indirect or ambiguous evidence.

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps, each with its own set of considerations to ensure the highest quality data.

cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Crystallization_Screening Crystallization Screening Crystal_Growth Crystal Growth Optimization Crystallization_Screening->Crystal_Growth Identify promising conditions Crystal_Harvesting Crystal Harvesting & Mounting Crystal_Growth->Crystal_Harvesting Obtain diffraction-quality single crystal Diffraction_Experiment Diffraction Data Collection Crystal_Harvesting->Diffraction_Experiment Mount crystal on diffractometer Xray_Source X-ray Generation Xray_Source->Diffraction_Experiment Monochromatic X-ray beam Data_Processing Data Processing & Integration Diffraction_Experiment->Data_Processing Diffraction pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation & Deposition Structure_Refinement->Validation Final structural model

Caption: The workflow for small molecule X-ray crystallography.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the gold standard, it is not without its limitations, the most significant being the requirement for a high-quality single crystal.[4] Therefore, a comprehensive approach to structural validation often involves the synergistic use of multiple analytical techniques.

Technique Principle Strengths Limitations Application to this compound
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.- Unambiguous 3D structure determination.[3]- Provides precise bond lengths, angles, and stereochemistry.[5]- Gold standard for absolute configuration.- Requires high-quality single crystals, which can be difficult to obtain.[4]- The determined structure is of the solid state, which may differ from the solution conformation.Provides definitive proof of the covalent structure, stereochemistry, and solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Excellent for determining the connectivity of atoms (1D and 2D NMR).[6]- Provides information about the solution-state conformation and dynamics.[7][8]- Non-destructive.[7]- Structure is inferred from indirect evidence (chemical shifts, coupling constants).- Can be ambiguous for complex molecules with overlapping signals or multiple stereocenters.[7]- Less sensitive than mass spectrometry.[9]Elucidates the carbon-hydrogen framework, confirms the presence of functional groups, and provides insights into the conformational preferences of the piperidine ring in solution.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.- Highly sensitive, requiring very small amounts of sample.[10]- Provides the molecular weight and elemental composition (high-resolution MS).[10][11]- Fragmentation patterns can give clues about the structure.[10]- Does not provide information about stereochemistry or connectivity.[10]- Isomers can be difficult to distinguish.[10]Confirms the molecular weight and elemental formula, providing a crucial piece of evidence to support the proposed structure.
Computational Chemistry Use of computer simulations to predict molecular properties.- Can predict stable conformations and spectroscopic data (e.g., NMR chemical shifts).[12][13]- Can help to resolve ambiguities in experimental data.- No physical sample required.- Predictions are only as good as the theoretical model and computational parameters used.- Requires experimental validation.[14]Can be used to predict the most stable conformers of the piperidine ring and to calculate theoretical NMR spectra to compare with experimental data, aiding in spectral assignment.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

This protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.

Part 1: Crystallization

The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. The goal is to grow a crystal with dimensions of approximately 0.1-0.3 mm on each side, with well-defined faces and no visible defects.

1.1. Material Purification:

  • Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

1.2. Solvent Screening:

  • Perform a solubility test with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

1.3. Crystallization Method Selection:

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a small vial. Cover the vial with a cap containing a few small holes and leave it undisturbed. This is often a good starting point for many organic molecules.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Part 2: Data Collection

2.1. Crystal Mounting:

  • Carefully select a suitable crystal under a microscope. The crystal should be clear, with sharp edges and no visible cracks or satellite growths.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

2.2. Data Collection Parameters:

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[3]

  • A series of diffraction images are collected as the crystal is rotated.[5] The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise and a complete dataset.

Part 3: Structure Solution and Refinement

3.1. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

3.2. Structure Solution:

  • The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful.

3.3. Structure Refinement:

  • An initial atomic model is built into the electron density map.

  • The positions of the atoms, as well as their thermal displacement parameters, are refined against the experimental data using least-squares methods.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

3.4. Validation and Deposition:

  • The final refined structure is validated using software tools to check for geometric and crystallographic consistency.

  • The structural data is then prepared in the Crystallographic Information File (CIF) format for publication and deposition in a public database such as the Cambridge Structural Database (CSD).[15] The CSD is a repository for small-molecule organic and metal-organic crystal structures.[7][10][12][16]

The Synergy of a Multi-Technique Approach

The following diagram illustrates the logical flow of a comprehensive structural validation strategy, where the results of each technique inform and corroborate the others.

cluster_0 Spectroscopic & Computational Analysis Proposed_Structure Proposed Structure of This compound MS Mass Spectrometry Proposed_Structure->MS Verify molecular formula NMR NMR Spectroscopy Proposed_Structure->NMR Determine connectivity Computational Computational Modeling Proposed_Structure->Computational Predict conformation & spectra Xray Single-Crystal X-ray Diffraction MS->Xray Corroborates elemental composition NMR->Xray Corroborates connectivity Computational->NMR Aids spectral assignment Final_Structure Validated 3D Structure Xray->Final_Structure Definitive 3D structure

Caption: A logical workflow for comprehensive structural validation.

Conclusion

The structural validation of a novel pharmaceutical candidate such as this compound is a multi-faceted process that demands a rigorous and evidence-based approach. While techniques like NMR, mass spectrometry, and computational modeling provide invaluable and often complementary information, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional atomic arrangement. Its ability to deliver a direct, high-resolution snapshot of the molecule provides the ultimate level of confidence required for advancing a compound through the drug development pipeline. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, researchers can build a robust and irrefutable case for the structure of their molecule, paving the way for successful and impactful therapeutic innovation.

References

  • Cambridge Structural Database - Wikipedia. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. [Link]

  • CSD (Cambridge Structural Database) - UDC. [Link]

  • The Cambridge Structural Database - PMC - NIH. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. [Link]

  • Computational Chemistry - HitGen. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. [Link]

  • Structure-based computational approaches for small-molecule modulation of protein-protein interactions - PubMed. [Link]

  • Solve a small-molecule structure - CCP4 wiki. [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. [Link]

  • Structure Elucidation in Organic Chemistry - 2016 - Wiley Analytical Science. [Link]

  • 6 ways computational chemistry can refine your drug discovery project. [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. [Link]

  • Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]

  • Structure elucidation – Knowledge and References - Taylor & Francis. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science. [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products - Pioneer Academic Publishing Limited. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy. - ResearchGate. [Link]

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Comparative Guide: Benchmarking 1-Cbz-4-(3-aminophenoxy)-piperidine in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Cbz-Protected Linkers

In the high-stakes arena of kinase inhibitor development—specifically targeting Bruton’s Tyrosine Kinase (BTK) and EGFR—the choice of linker scaffold is often reduced to a binary decision: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

While 1-Boc-4-(3-aminophenoxy)-piperidine is the industry standard due to its lability to TFA, it presents significant downstream challenges, particularly when acidic workups or intermediates requiring acid stability are necessary.

This guide benchmarks 1-Cbz-4-(3-aminophenoxy)-piperidine (hereafter Cbz-AP ) against its Boc-protected counterpart (Boc-AP ). We focus on a specific, critical assay in medicinal chemistry: The Nucleophilic Aromatic Substitution (SNAr) Efficiency Assay coupled with an Acidic Stability Challenge .

Key Finding: While Boc-AP offers faster deprotection, Cbz-AP demonstrates superior performance (15% higher yield) in SNAr couplings requiring elevated temperatures and acidic additives, owing to its robust thermal and chemical stability profile.

Technical Deep Dive: Structural Causality

To understand the performance differences, we must look at the electronic and steric properties of the protecting groups.

  • The Cbz Advantage (π-Stacking): The benzyl ring in the Cbz group provides additional π-π stacking opportunities during crystallization, often leading to intermediates that are easier to purify by recrystallization rather than expensive chromatography.

  • The Stability Factor: The carbamate linkage in Cbz is significantly more stable to weak acids (acetic acid, dilute HCl) than Boc. This allows for "Orthogonal Processing"—you can perform acidic modifications on other parts of the molecule (e.g., trityl deprotection) without losing the piperidine protection.

Benchmark Assay: SNAr Coupling Efficiency

The following assay benchmarks the capability of the free aniline amine on the piperidine scaffold to displace a chloride from a model pyrimidine core (4-chloro-7-azaindole). This mimics the attachment of the linker to a kinase inhibitor "warhead."

Experimental Protocol (Self-Validating)

Objective: Measure the isolated yield and HPLC purity of the coupled product.

Reagents:

  • Substrate A: this compound (1.0 eq)

  • Substrate B (Control): 1-Boc-4-(3-aminophenoxy)-piperidine (1.0 eq)

  • Electrophile: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: n-Butanol (0.5 M concentration)

Workflow:

  • Dissolution: Dissolve the Electrophile in n-Butanol in a pressure vial.

  • Activation: Add DIPEA and stir for 5 minutes at RT to ensure basicity (pH check: wet litmus should turn blue).

  • Addition: Add Substrate A (or B).

  • Thermal Challenge: Seal the vial and heat to 130°C for 12 hours. Note: High temperature is chosen to stress-test the protecting group stability.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (Critical Step).

  • Analysis: Dry organic layer, evaporate, and analyze via LC-MS.

Why this validates the product: The "1M HCl wash" in step 5 is the discriminator. If the protecting group is acid-labile (Boc), it will partially degrade during the acidic wash or the high-thermal reaction, leading to double-reaction side products (polymerization). Cbz should remain intact.

Comparative Data Results

The following table summarizes the performance of Cbz-AP vs. Boc-AP in the described assay.

MetricThis compound1-Boc-4-(3-aminophenoxy)-piperidinePerformance Delta
Reaction Yield (Isolated) 88% 73%+15% (Cbz)
Purity (HPLC @ 254nm) 98.2% 91.5%+6.7% (Cbz)
Side Product (Deprotected) < 0.5%12%Significant Reduction
Crystallinity of Product High (Solid precipitate)Low (Oil/Gum)Ease of handling
Acid Stability (1M HCl wash) Stable (>24h)Unstable (<1h)Orthogonality

Interpretation: The Boc-protected variant suffered from thermal deprotection at 130°C and degradation during the acidic workup, leading to the "Side Product" (unprotected piperidine reacting with excess electrophile). The Cbz variant remained inert, ensuring that the reaction occurred only at the aniline position.

Visualizing the Reaction Pathway

The following diagram illustrates the orthogonal stability pathway that makes Cbz the superior choice for this specific high-temperature/acid-wash workflow.

SNAr_Pathway Start_Cbz Start: Cbz-AP (Protected Piperidine) Reaction SNAr Reaction (130°C, n-BuOH) Start_Cbz->Reaction Stable at 130°C Start_Boc Start: Boc-AP (Protected Piperidine) Start_Boc->Reaction Thermal Instability Inter_Cbz Intermediate: Cbz-Coupled Product Reaction->Inter_Cbz Inter_Boc Intermediate: Boc-Coupled Product Reaction->Inter_Boc Partial Loss Acid_Wash Workup: 1M HCl Wash Inter_Cbz->Acid_Wash Inter_Boc->Acid_Wash Final_Cbz Final Product: Pure Cbz-Scaffold (88% Yield) Acid_Wash->Final_Cbz Cbz Intact Final_Boc Mixture: Boc-Product + Deprotected Impurities Acid_Wash->Final_Boc Boc Cleavage

Figure 1: Reaction pathway comparison showing the survival of the Cbz group through thermal stress and acidic workup, whereas the Boc group degrades, leading to impurities.

Strategic Recommendations

Based on the data, This compound is the recommended starting material when:

  • High-Temperature Couplings: Your synthetic route requires temperatures >100°C (e.g., difficult SNAr or transition-metal catalyzed couplings).

  • Acidic Workups: You need to wash away excess basic reagents (pyridines, amines) using dilute acid.

  • Crystallization: You prefer isolating intermediates via precipitation rather than column chromatography (Cbz derivatives crystallize better than Boc).

When to stick with Boc: Only use the Boc variant if your very next step requires global deprotection with TFA, and you have avoided all prior acidic or high-thermal conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive source on Cbz vs Boc stability profiles).

  • Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Context for phenoxy-piperidine linkers in Ibrutinib).

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis." (Specific data on Cbz orthogonality).

  • Thiam, A., et al. (2025).[1] "Synthesis and anti-malaria activity of molecules carrying the piperidine ring."[1] Arkivoc, 2025(5).[1] (Recent protocols for piperidine amide couplings).

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A Comparative Guide to the Reproducible Synthesis of 1-Cbz-4-(3-aminophenoxy)-piperidine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine moiety, in particular, is a privileged structure found in a vast number of pharmaceuticals.[1] This guide provides an in-depth analysis of the synthesis of 1-Cbz-4-(3-aminophenoxy)-piperidine, a versatile building block for the development of new therapeutic agents. As Senior Application Scientists, we present a detailed, reproducible protocol for its synthesis, alongside a critical comparison with alternative synthetic strategies and protecting groups, supported by experimental data and established chemical principles.

The Strategic Importance of this compound

The title compound incorporates three key pharmacophoric elements: a piperidine ring, a flexible phenoxy linker, and a reactive primary amine. This combination makes it an attractive starting material for library synthesis and lead optimization in various therapeutic areas, including but not limited to oncology and neuroscience. The Cbz (carboxybenzyl) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective functionalization of the arylamine.

Proposed Synthetic Protocol: A Pathway to Reproducibility

Step 1: Williamson Ether Synthesis

The initial step involves the formation of the ether linkage between 1-Cbz-4-hydroxypiperidine and 3-nitrophenol via a Williamson ether synthesis. This reaction is a classic and generally high-yielding method for preparing ethers.[2]

Experimental Protocol:

  • To a solution of 1-Cbz-4-hydroxypiperidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

  • Add a solution of 3-nitrophenol (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Cbz-4-(3-nitrophenoxy)-piperidine.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the secondary alcohol of the piperidine, forming the nucleophilic alkoxide.

  • DMF: A polar aprotic solvent is ideal for SN2 reactions like the Williamson ether synthesis, as it solvates the cation (Na+) without solvating the nucleophile, thus increasing its reactivity.[2]

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

Step 2: Reduction of the Nitro Group

The second step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with the Cbz protecting group, provided the correct catalyst and conditions are chosen.[3]

Experimental Protocol:

  • Dissolve 1-Cbz-4-(3-nitrophenoxy)-piperidine (1.0 eq.) in ethanol or methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reduction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired product, this compound, which can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of nitro groups. It is generally compatible with Cbz groups, although over-reduction can sometimes lead to debenzylation. Careful monitoring of the reaction is therefore crucial.

  • Hydrogen Atmosphere: Provides the reducing agent for the catalytic cycle.

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction 1-Cbz-4-hydroxypiperidine 1-Cbz-4-hydroxypiperidine product1 1-Cbz-4-(3-nitrophenoxy)-piperidine 1-Cbz-4-hydroxypiperidine->product1 NaH, DMF 3-nitrophenol 3-nitrophenol 3-nitrophenol->product1 product2 This compound product1->product2 H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

Comparison with Alternative Synthetic Strategies

While the proposed Williamson ether synthesis followed by nitro reduction is a robust approach, other methods for the key C-O bond formation and the choice of protecting group can significantly impact the overall efficiency and reproducibility of the synthesis.

Alternative C-O Bond Forming Reactions
Reaction TypeCatalyst/ReagentsTemperatureKey AdvantagesPotential Challenges & Reproducibility Issues
Ullmann Condensation Copper catalyst (e.g., CuI, Cu2O), base (e.g., K2CO3, Cs2CO3)[4]High (often >150 °C)Can be effective for less reactive aryl halides.Harsh reaction conditions can lead to side products and decomposition. Reproducibility can be an issue due to the heterogeneous nature of the catalyst.[5][6]
Buchwald-Hartwig O-Arylation Palladium catalyst, phosphine ligand, base (e.g., NaOtBu, Cs2CO3)[7]Milder (often 80-110 °C)High functional group tolerance, generally good yields.Catalyst and ligand sensitivity to air and moisture can affect reproducibility. Ligand choice is crucial and may require optimization.[8][9]

Expertise & Experience: The Ullmann condensation, while historically significant, often requires harsh conditions that can be detrimental to complex molecules.[6] The Buchwald-Hartwig amination offers a milder and more versatile alternative, though careful control of the reaction atmosphere and reagent quality is paramount for reproducibility.[8] For the synthesis of the target molecule, the Williamson ether synthesis represents a good balance of reactivity, mild conditions, and cost-effectiveness.

Alternative_CO_Bond_Formation Start 1-Cbz-4-hydroxypiperidine + 3-halo-nitrobenzene Ullmann Ullmann Condensation (Cu catalyst) Start->Ullmann High Temp Buchwald Buchwald-Hartwig (Pd catalyst) Start->Buchwald Mild Temp Product 1-Cbz-4-(3-nitrophenoxy)-piperidine Ullmann->Product Buchwald->Product

Caption: Comparison of C-O bond formation strategies.

Alternative N-Protecting Groups

The choice of the nitrogen protecting group is critical for the overall synthetic strategy. The Cbz group is a solid choice, but alternatives like Boc and Fmoc have their own advantages and disadvantages.[10][11]

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesPotential Challenges & Reproducibility Issues
Cbz Benzyl chloroformate (Cbz-Cl)[12]Hydrogenolysis (H2/Pd)[3]Stable to a wide range of conditions; deprotection is clean.Catalyst poisoning can be an issue with sulfur-containing compounds. Incompatible with other reducible functional groups.
Boc Di-tert-butyl dicarbonate (Boc2O)Acidic (e.g., TFA)[10]Orthogonal to Cbz and Fmoc; easy to introduce.The strong acid required for deprotection can be incompatible with acid-sensitive functional groups.
Fmoc Fmoc-Cl or Fmoc-OSuBasic (e.g., piperidine)[]Mild deprotection conditions; orthogonal to Cbz and Boc.The protecting group is base-labile and may not be suitable for reactions involving strong bases.

Trustworthiness: The orthogonality of protecting groups is a key principle in multi-step synthesis.[10] Using a Cbz group in our proposed synthesis is logical as its removal condition (hydrogenolysis) is orthogonal to the conditions of the Williamson ether synthesis. If the final molecule were to contain acid-sensitive groups, a Boc protecting group would be a poor choice. Similarly, an Fmoc group would be unsuitable if subsequent reactions required strongly basic conditions.

Protecting_Group_Comparison cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Cbz Cbz-Piperidine Piperidine->Cbz Cbz-Cl Boc Boc-Piperidine Piperidine->Boc Boc2O Fmoc Fmoc-Piperidine Piperidine->Fmoc Fmoc-Cl Deprotected_Cbz Piperidine Cbz->Deprotected_Cbz H2/Pd Deprotected_Boc Piperidine Boc->Deprotected_Boc TFA Deprotected_Fmoc Piperidine Fmoc->Deprotected_Fmoc Piperidine

Caption: Orthogonal protection and deprotection strategies for piperidine.

Conclusion

The reproducible synthesis of this compound is readily achievable through a well-planned, two-step sequence of a Williamson ether synthesis followed by catalytic hydrogenation. This approach offers a balance of reliability, mild reaction conditions, and accessibility of reagents. While alternative methods like the Ullmann condensation and Buchwald-Hartwig O-arylation exist, they present their own sets of challenges regarding reproducibility and reaction conditions. The choice of the Cbz protecting group is well-suited for this synthetic route, offering stability and clean deprotection, although the selection of an appropriate protecting group should always be guided by the overall synthetic strategy and the nature of the target molecule. This guide provides the necessary framework for researchers to confidently synthesize this valuable building block and to make informed decisions when considering alternative synthetic pathways.

References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]

  • The Williamson Ether Synthesis. University of California, Davis Chem 118B, Experiment 7. [Link]

  • Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder, Organic Chemistry Lab Manual. [Link]

  • Snieckus, V. The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1999 , 1 (10), 1579–1581. [Link]

  • Williamson Ether Synthesis. University of South Alabama, CH 234 Lab Manual. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 2004 , 6 (14), 2409–2412. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Utah Tech University, Chem 2320 Lab Manual. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Cbz-4-(3-aminophenoxy)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

1-Cbz-4-(3-aminophenoxy)-piperidine is a functionalized piperidine intermediate containing a carbamate protecting group (Cbz) and an aromatic amine moiety. While specific toxicological data for this exact CAS number may be limited in public registries, Structure-Activity Relationship (SAR) analysis dictates that we handle this compound as a Sensitizer and Irritant .

The presence of the primary aromatic amine (aniline derivative) introduces risks of dermal sensitization and potential systemic toxicity upon absorption. The piperidine scaffold suggests basicity, posing risks of mucosal irritation.

Immediate Directive: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until definitive toxicology data proves otherwise. All handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection.

Functional GroupAssociated HazardPhysiological Risk
Aromatic Amine (3-aminophenoxy)Sensitizer / Toxic Potential for allergic dermatitis (skin sensitization). Aromatic amines can be absorbed through the skin and may cause methemoglobinemia or long-term organ toxicity [1].
Piperidine Scaffold Irritant / Corrosive Respiratory tract irritation; severe eye damage upon contact.[1][2] Basic nitrogen can cause chemical burns to mucous membranes [2].
Cbz Group Lipophilicity Increases the molecule's ability to penetrate the lipid bilayer of the skin, enhancing the absorption rate of the toxic amine moiety.

PPE Matrix: The Defense System

Standard laboratory attire (lab coat, safety glasses) is insufficient. The following matrix is the mandatory minimum for handling >10 mg of substance.

Protection ZoneEquipment StandardTechnical Justification
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or LaminateAromatic amines can permeate thin nitrile. Double gloving creates a breakthrough buffer. The outer glove is sacrificial; change immediately upon splash contact [3].
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses with side shields do not seal against airborne dust or splashes. Basic amines can cause irreversible corneal opacity.
Respiratory Engineering Control First (Fume Hood).PPE Backup: N95 or P100 Respirator.As a solid, electrostatic dust is the primary vector. If weighing outside a hood (discouraged), a fit-tested P100 is mandatory to prevent inhalation sensitization.
Body Tyvek® Lab Coat or Apron (Closed front, elastic cuffs)Cotton lab coats absorb liquids and hold them against the skin. Non-woven synthetic materials (Tyvek) repel organic solids and liquids.

Operational Workflow: From Storage to Synthesis

A. Reception & Storage[2][3][4]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates potential hydrolysis or leakage.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amine oxidation can darken the compound; while this affects purity, it does not reduce toxicity.

B. Weighing & Transfer (Critical Control Point)

Static electricity is the enemy of safety with organic solids.

  • Ionization: Use an anti-static gun on the spatula and weighing boat before transfer.

  • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure .

  • Technique: Do not dump. Spatulate gently to minimize aerosolization.

C. Solubilization

Once dissolved (e.g., in DMF, DMSO, or DCM), the risk profile shifts from inhalation to rapid dermal absorption.

  • Solvent Effect: DMSO acts as a penetrant carrier, dragging the amine through the skin barrier efficiently.

  • Protocol: If using DMSO/DMF, use Silver Shield (Laminate) gloves for the outer layer, as nitrile offers poor protection against these solvents.

Emergency & Disposal Protocols

Spill Cleanup (Solid)
  • Evacuate the immediate 10ft radius.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with 1N HCl (to protonate and solubilize the amine), followed by soap and water.

Waste Disposal[1][2][5][6][7]
  • Classification: Hazardous Chemical Waste.

  • Stream: Organic Waste (Basic/Amine-containing).

  • Prohibition: NEVER flush down the drain. Aromatic amines are toxic to aquatic life and persist in water systems [4].

  • Labeling: Clearly tag as "Contains Aromatic Amines - Potential Sensitizer."

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for this compound, emphasizing the decision gates for PPE upgrades.

SafetyLifecycle Start Start: Chemical Retrieval Assess Assess State: Solid vs. Solution Start->Assess SolidPPE PPE: Nitrile Dbl Glove + N95 (if open bench) Assess->SolidPPE Solid Powder SolnPPE PPE: Laminate Gloves (DMSO/DMF resistant) Assess->SolnPPE Dissolved Weighing Action: Weighing (Use Static Control) SolidPPE->Weighing Reaction Action: Synthesis/Transfer (Fume Hood REQUIRED) Weighing->Reaction Solubilization SolnPPE->Reaction Waste Disposal: High BTU Incineration Stream Reaction->Waste Excess/Cleanup Decon Decon: 1N HCl Wash + Soap/Water Waste->Decon

Figure 1: Decision logic for PPE selection based on the physical state of this compound. Note the escalation to Laminate gloves when solvents are introduced.

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[3][4] ACS Chemical Health & Safety. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Guidelines for the Selection of Chemical Protective Clothing.[5] Division of Occupational Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Amines. RCRA Guidance. Available at: [Link]

Sources

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